molecular formula C6H10BrNO2 B1252518 Guvacine hydrobromide

Guvacine hydrobromide

Cat. No.: B1252518
M. Wt: 208.05 g/mol
InChI Key: CAQYXXITPFGYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guvacine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C6H10BrNO2 and its molecular weight is 208.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C6H9NO2.BrH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H

InChI Key

CAQYXXITPFGYGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C(=O)O.Br

Synonyms

guvacine
guvacine hydrobromide
guvacine hydrochloride

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide, an alkaloid derived from the nut of the Areca catechu palm, is a competitive inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, guvacine potentiates GABAergic neurotransmission. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used to elucidate its function, and its effects on synaptic activity. The information presented is intended to serve as a technical resource for researchers and professionals involved in neuroscience and drug development.

Core Mechanism of Action: Inhibition of GABA Transporters

The primary mechanism of action of guvacine is the competitive inhibition of GABA transporters. GATs are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This reuptake process is crucial for terminating GABAergic signaling and maintaining low extracellular GABA concentrations.

Guvacine mimics the structure of GABA, allowing it to bind to the active site of GATs. However, it is not transported as efficiently as GABA, leading to a blockade of the transporter. This inhibition of GABA reuptake results in an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission. It is important to note that guvacine has no significant affinity for GABA receptors themselves.[1][2]

Signaling Pathway of Guvacine Action

The following diagram illustrates the effect of guvacine on a GABAergic synapse. In a typical synapse, GABA is released from the presynaptic terminal and binds to postsynaptic GABA receptors. GATs on the presynaptic terminal and surrounding astrocytes then clear GABA from the synaptic cleft. Guvacine blocks these transporters, leading to an accumulation of GABA.

Guvacine Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic GABA Vesicle gaba GABA presynaptic->gaba Release gat1_pre GABA Transporter (GAT) gaba->gat1_pre Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binds to guvacine Guvacine guvacine->gat1_pre Blocks inhibitory_signal Inhibitory Signal gaba_receptor->inhibitory_signal Activates

Figure 1: Guvacine blocks GABA reuptake at the synapse.

Quantitative Pharmacological Data

The inhibitory potency of guvacine has been quantified against various GAT subtypes from different species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data demonstrates that guvacine exhibits a modest selectivity for GAT-1 over other subtypes.

Transporter SubtypeSpeciesIC50 (µM)Reference
GAT-1Human14[3]
GAT-1Rat39[3]
GAT-2Rat58[3]
GAT-3Human119[3]
GAT-3Rat378[3]
BGT-1Human1870[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of guvacine.

[³H]GABA Uptake Assay in Transfected Mammalian Cells

This assay is the primary method for determining the inhibitory potency (IC50) of compounds like guvacine on specific GAT subtypes. The protocol involves expressing a single GAT subtype in a cell line that does not endogenously express GABA transporters, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.

Objective: To measure the inhibition of [³H]GABA uptake by guvacine in cells stably expressing a specific GAT subtype.

Materials:

  • HEK-293 or CHO cells stably transfected with the cDNA for the desired GAT subtype (e.g., hGAT-1, rGAT-1, rGAT-2, hGAT-3, rGAT-3, or hBGT-1).

  • Culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent like G418).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • [³H]GABA (radioligand).

  • Unlabeled GABA.

  • This compound.

  • Scintillation fluid.

  • 96-well microplates.

Procedure:

  • Cell Culture: Culture the stably transfected cells in appropriate medium until they reach confluence in 96-well plates.

  • Assay Preparation: On the day of the assay, wash the cells twice with the assay buffer.

  • Inhibition: Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]GABA (e.g., 10-50 nM) to each well. For competition assays, a mixture of [³H]GABA and a low concentration of unlabeled GABA is often used.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) and add scintillation fluid.

  • Data Analysis: Measure the radioactivity in each well using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition of [³H]GABA uptake against the logarithm of the guvacine concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, such as GABA, in the brain of a living animal. This method can be used to assess the effect of guvacine on synaptic GABA levels.

Objective: To measure the change in extracellular GABA concentration in a specific brain region following the administration of guvacine.

Materials:

  • Anesthetized or freely moving rat.

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection.

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum) of the rat using a stereotaxic apparatus.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period of time to establish a stable baseline of extracellular GABA concentration.

  • Drug Administration: Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the GABA concentration in the collected dialysate samples using HPLC.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline and plot the changes over time to determine the effect of guvacine.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp recording is a technique that allows for the measurement of ion currents across the membrane of a single neuron. This method can be used to directly assess the impact of guvacine on GABAergic synaptic currents.

Objective: To record spontaneous or evoked inhibitory postsynaptic currents (IPSCs) in a neuron before and after the application of guvacine.

Materials:

  • Brain slices containing the neurons of interest.

  • Recording chamber with continuous perfusion of aCSF.

  • Patch-clamp amplifier and data acquisition system.

  • Glass micropipettes.

  • Internal solution for the micropipette (containing a high concentration of chloride to allow for the recording of GABAergic currents).

  • This compound.

Procedure:

  • Slice Preparation: Prepare acute brain slices from the region of interest.

  • Recording Setup: Place a slice in the recording chamber and identify a neuron for recording.

  • Patching: Form a high-resistance seal between the micropipette and the neuron's membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline spontaneous IPSCs or evoke IPSCs by stimulating nearby inhibitory interneurons.

  • Drug Application: Perfuse the slice with aCSF containing this compound.

  • Recording during Drug Application: Continue to record IPSCs to observe any changes in their amplitude, frequency, or decay kinetics.

  • Data Analysis: Analyze the recorded currents to determine the effect of guvacine on the strength and duration of GABAergic inhibition. An increase in the duration of IPSCs is expected as guvacine slows the clearance of GABA from the synapse.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures used in the study of guvacine.

GABA_Uptake_Assay_Workflow start Start culture_cells Culture GAT-transfected cells in 96-well plates start->culture_cells wash_cells Wash cells with assay buffer culture_cells->wash_cells add_guvacine Add varying concentrations of Guvacine wash_cells->add_guvacine pre_incubate Pre-incubate add_guvacine->pre_incubate add_radioligand Add [3H]GABA pre_incubate->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake terminate_uptake Terminate uptake by washing with cold buffer incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Scintillation counting lyse_cells->scintillation_count analyze_data Analyze data and calculate IC50 scintillation_count->analyze_data end End analyze_data->end

Figure 2: Workflow for a [³H]GABA uptake inhibition assay.

In_Vivo_Microdialysis_Workflow start Start implant_probe Implant microdialysis probe in rat brain start->implant_probe perfuse_acsf Perfuse with aCSF implant_probe->perfuse_acsf collect_baseline Collect baseline dialysate samples perfuse_acsf->collect_baseline administer_guvacine Administer Guvacine collect_baseline->administer_guvacine collect_samples Collect post-drug dialysate samples administer_guvacine->collect_samples analyze_hplc Analyze GABA concentration by HPLC collect_samples->analyze_hplc analyze_data Analyze data and plot time course analyze_hplc->analyze_data end End analyze_data->end

Figure 3: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the GABAergic system. Its well-characterized mechanism as a competitive inhibitor of GABA transporters allows for the targeted potentiation of GABAergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the continued investigation of GAT inhibitors and their potential therapeutic applications in neurological and psychiatric disorders characterized by deficits in GABAergic signaling. A thorough understanding of its mechanism of action is essential for the design and development of novel and more selective GAT inhibitors with improved therapeutic profiles.

References

An In-depth Technical Guide to the Primary Target of Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the primary molecular target of Guvacine hydrobromide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated experimental workflows.

Primary Molecular Target Identification

Guvacine, a pyridine alkaloid derived from the areca nut, functions as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3][4] Its primary molecular targets are the presynaptic GABA reuptake transporters (GATs).[5][6] Guvacine selectively binds to these transporters, preventing the reuptake of GABA from the synaptic cleft, thereby increasing the concentration of GABA available to bind to postsynaptic receptors.[5][6] It has been demonstrated to be a competitive inhibitor of GABA transport. While it is a potent inhibitor of GABA uptake, it is reported to be weak or inactive as a GABA receptor agonist and does not inhibit sodium-independent GABA binding.

The primary target among the GABA transporters is GABA Transporter 1 (GAT-1) , for which Guvacine displays the highest affinity.[7] It also inhibits GAT-2 and GAT-3, but with lower potency.[1][2][3][8]

Mechanism of Action: Inhibition of GABA Reuptake

GABA transporters are critical for regulating neurotransmission by clearing GABA from the synaptic cleft.[9] These transporters, including GAT-1, GAT-2, GAT-3, and Betaine/GABA Transporter 1 (BGT-1), are sodium (Na+) and chloride (Cl−) dependent proteins that sequester GABA in presynaptic terminals and surrounding glial cells.[9] By blocking GAT-1, Guvacine effectively increases the duration and concentration of GABA in the synapse, enhancing inhibitory signaling.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Guvacine Guvacine Guvacine->GAT1 Inhibition Inhibitory Signal Inhibitory Signal GABA_receptor->Inhibitory Signal A 1. Culture cells expressing GATs in 24-well plates B 2. Wash cells 3x with HBS buffer A->B C 3. Equilibrate at 37°C for 10 min B->C D 4. Add Guvacine (test drug) or 1mM GABA (control) C->D E 5. Initiate transport with 50 nM [³H]GABA D->E F 6. Incubate at 37°C for 10 min E->F G 7. Terminate by washing 3x with ice-cold HBS F->G H 8. Lyse cells G->H I 9. Measure radioactivity via scintillation counting H->I J 10. Quantify protein content H->J K 11. Calculate specific uptake and determine IC50 value I->K J->K Guvacine Guvacine GAT1 hGAT-1 Guvacine->GAT1 IC50 = 14 µM (Primary Target) GAT3 hGAT-3 Guvacine->GAT3 IC50 = 119 µM BGT1 hBGT-1 Guvacine->BGT1 IC50 = 1870 µM rGAT2 rGAT-2 Guvacine->rGAT2 IC50 = 58 µM

References

Guvacine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine hydrobromide is the hydrobromide salt of guvacine, a naturally occurring alkaloid found in the nut of the areca palm (Areca catechu). It is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporters (GATs). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism of action makes it a valuable tool in neuroscience research and a potential lead compound in the development of therapeutics for neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and for assessing its inhibitory activity on GABA transporters, as well as a summary of its in vivo applications.

Chemical Structure and Properties

Guvacine is a tetrahydropyridine derivative, and its hydrobromide salt is formed by the reaction of guvacine with hydrobromic acid.

Chemical Structure:

Caption: 2D structure of Guvacine and its association with Hydrobromide.

Physicochemical Properties

A summary of the key physicochemical properties of guvacine and its hydrobromide salt is presented in the table below.

PropertyValueReference
This compound
Molecular FormulaC6H10BrNO2[1]
Molecular Weight208.05 g/mol [1]
CAS Number6027-92-5[1]
Guvacine (Free Base)
Molecular FormulaC6H9NO2[2]
Molecular Weight127.14 g/mol [2]
Melting Point306-309 °C[2]
Guvacine Hydrochloride (for pKa estimation)
pKa (Strongest Acidic)3.57[3]
pKa (Strongest Basic)9.77[3]

Biological Activity: GABA Transporter Inhibition

This compound is a competitive inhibitor of GABA transporters, with varying affinities for the different subtypes. The inhibitory potencies (IC50) against rat GAT subtypes are summarized below.

Transporter SubtypeIC50 (µM)Reference
rat GAT-139[4]
rat GAT-258[4]
rat GAT-3378[4]
Signaling Pathway

The primary mechanism of action of this compound is the inhibition of GABA reuptake from the synaptic cleft. This leads to an increased concentration of GABA available to bind to postsynaptic GABA receptors (GABA-A and GABA-B), resulting in enhanced inhibitory neurotransmission.

GABA_signaling Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicles Presynaptic->GABA_vesicle GABA Synthesis Synaptic_cleft Synaptic Cleft GABA_vesicle->Synaptic_cleft GABA Release GAT GABA Transporter (GAT) Synaptic_cleft->GAT GABA Reuptake GABA_receptor GABA Receptor Synaptic_cleft->GABA_receptor GABA Binding Postsynaptic Postsynaptic Neuron Inhibitory_signal Enhanced Inhibitory Signal Postsynaptic->Inhibitory_signal Guvacine This compound Guvacine->GAT Inhibits GABA_receptor->Postsynaptic

Caption: this compound inhibits GABA transporters (GATs).

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of Guvacine (Illustrative Method)

A common route to synthesize tetrahydropyridine derivatives involves the modification of pyridine precursors. One potential, though not explicitly detailed for guvacine, involves the partial reduction and functionalization of a suitable pyridine-3-carboxylic acid derivative. Due to the complexity and potential hazards of these reactions, it is crucial to consult detailed synthetic organic chemistry literature and perform a thorough risk assessment before attempting the synthesis.

Step 2: Formation of the Hydrobromide Salt

Materials:

  • Guvacine (free base)

  • Hydrobromic acid (HBr), 48% aqueous solution or HBr in a suitable organic solvent (e.g., acetic acid)

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum oven)

Procedure:

  • Dissolve a known quantity of guvacine in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) in the reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid to the stirred solution. The amount of HBr should be calculated based on the molar quantity of guvacine.

  • Continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete salt formation.

  • If the product does not precipitate spontaneously, slowly add a non-polar solvent like anhydrous diethyl ether until a precipitate forms.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain the final this compound salt.

Note: This is a generalized procedure. The specific solvents, reaction times, and purification methods should be optimized based on the scale of the reaction and the desired purity of the final product.

GABA Uptake Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of this compound on GABA uptake in rat brain synaptosomes using a radiolabeled ligand.

Materials:

  • Rat brain tissue (e.g., cortex or whole brain)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • Sucrose solution (0.32 M)

  • Krebs-Ringer-HEPES buffer (pH 7.4)

  • Scintillation cocktail

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well filter plates

Experimental Workflow:

gaba_uptake_assay start Start prep Prepare Rat Brain Synaptosomes start->prep incubation Incubate Synaptosomes with [3H]GABA and Guvacine HBr prep->incubation filtration Terminate Uptake by Rapid Filtration incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Caption: Workflow for a GABA uptake inhibition assay.

Procedure:

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomal suspension at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the uptake reaction by adding a mixture of [³H]GABA and varying concentrations of this compound (or vehicle for control).

    • Incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through a 96-well filter plate, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the amount of [³H]GABA taken up by the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake at each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies: Anticonvulsant Activity

This compound and its derivatives have been investigated for their anticonvulsant properties in various animal models of epilepsy. A common model is the pentylenetetrazol (PTZ)-induced seizure model in rodents.

Experimental Design:

in_vivo_study start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomly Assign Animals to Treatment Groups acclimatization->grouping drug_admin Administer Guvacine HBr or Vehicle (Control) grouping->drug_admin ptz_admin Administer Pentylenetetrazol (PTZ) to Induce Seizures drug_admin->ptz_admin observation Observe and Score Seizure Activity ptz_admin->observation analysis Statistical Analysis of Seizure Parameters observation->analysis end End analysis->end

Caption: Workflow for an in vivo anticonvulsant study.

Procedure:

  • Animal Preparation:

    • Acclimatize rodents (e.g., mice or rats) to the experimental environment for a sufficient period.

    • Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).

  • Drug Administration:

    • Administer this compound or the vehicle via a suitable route (e.g., intraperitoneal injection).

    • Allow for a predetermined pretreatment time for the drug to be absorbed and distributed.

  • Seizure Induction:

    • Administer a convulsive dose of PTZ to induce seizures.

  • Observation and Scoring:

    • Immediately after PTZ administration, observe each animal individually for a set period (e.g., 30 minutes).

    • Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).

  • Data Analysis:

    • Compare the seizure parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests.

    • A significant increase in seizure latency and a decrease in seizure duration and severity in the drug-treated groups would indicate anticonvulsant activity.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of GABAergic neurotransmission in the central nervous system. Its well-characterized inhibitory activity on GABA transporters makes it an invaluable compound for in vitro and in vivo studies. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their scientific endeavors. As with any experimental work, it is imperative to adhere to all applicable safety guidelines and to consult original research articles for specific details and potential modifications to the described methodologies.

References

An In-depth Technical Guide to the Endogenous Function of Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a pyridine alkaloid originating from the nut of Areca catechu, is a notable neuroactive compound primarily recognized for its role as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This technical guide provides a comprehensive overview of the endogenous function of Guvacine hydrobromide, focusing on its mechanism of action, its impact on the GABAergic system, and the experimental methodologies used to characterize its activity. By inhibiting the reuptake of GABA from the synaptic cleft, Guvacine effectively increases the extracellular concentration of this principal inhibitory neurotransmitter, thereby potentiating GABAergic neurotransmission. This document details the quantitative parameters of Guvacine's interaction with various GABA transporter subtypes and presents the established experimental protocols for its study, including in vitro uptake assays, in vivo microdialysis, and electrophysiological recordings. The information is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Guvacine is a tetrahydropyridine alkaloid that has been identified as a key psychoactive component of the areca nut.[1] Structurally, it is the N-demethylated derivative of arecaidine.[1] While the physiological effects of areca nut consumption are complex and involve multiple compounds, the specific neuropharmacological action of Guvacine has been pinpointed to the modulation of the GABAergic system. Unlike many neuroactive agents, Guvacine does not directly interact with GABA receptors.[2][3][4] Instead, its primary endogenous function is the inhibition of GABA reuptake from the synaptic cleft and extracellular space.[1][2][3] This action is mediated through its competitive binding to GABA transporters (GATs), which are responsible for clearing GABA and terminating its inhibitory signal.[2][5] By blocking these transporters, Guvacine elevates ambient GABA levels, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors. The hydrobromide salt of Guvacine is frequently used in research settings due to its increased stability and solubility in aqueous solutions.

Mechanism of Action: Inhibition of GABA Transporters

The termination of GABAergic neurotransmission is predominantly achieved through the rapid uptake of GABA from the synaptic cleft by high-affinity, sodium- and chloride-dependent GABA transporters (GATs).[5] Molecular cloning has identified four distinct GATs in mammals: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[5] Guvacine acts as a competitive inhibitor at these transporters, with a notable, albeit modest, selectivity for certain subtypes.[6]

Guvacine's inhibitory action leads to a prolongation of the presence of GABA in the synaptic cleft, thereby increasing the activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of GABAergic signaling results in an overall inhibitory effect on neuronal excitability. It is important to note that Guvacine has been found to have poor penetration of the blood-brain barrier, which has limited its systemic therapeutic application but makes it a valuable tool for in vitro and direct administration studies.[1]

Quantitative Data: Inhibitory Potency of Guvacine

The efficacy of Guvacine as a GAT inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of Guvacine required to inhibit 50% of the GABA transport activity. The IC50 values vary depending on the specific GAT subtype and the species from which the transporter was cloned.

Transporter SubtypeSpeciesIC50 (μM)Reference(s)
GAT-1 Human14[6]
Rat39[6][7][8][9]
GAT-2 Rat58[6][7][8][9]
GAT-3 Human119[6]
Rat378[6][7][8][9]
BGT-1 Human1870[6]

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission and Guvacine's Point of Intervention

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD converts GABA_vesicle GABA GAD->GABA_vesicle synthesizes Vesicle Synaptic Vesicle GABA_vesicle->Vesicle packaged into Synaptic_cleft Synaptic Cleft (Extracellular GABA) Vesicle->Synaptic_cleft Release (Exocytosis) GAT1_pre GAT-1 GABA_R GABA Receptor (GABA-A/GABA-B) Ion_channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_channel activates Inhibition Neuronal Inhibition Ion_channel->Inhibition leads to GAT_glia GAT-1/GAT-3 Synaptic_cleft->GAT1_pre Reuptake Synaptic_cleft->GABA_R binds to Synaptic_cleft->GAT_glia Uptake Guvacine Guvacine Hydrobromide Guvacine->GAT1_pre Inhibits Guvacine->GAT_glia Inhibits

Caption: GABAergic synapse showing synthesis, release, and reuptake of GABA, with Guvacine inhibiting GATs.

Experimental Workflow: In Vitro GABA Uptake Assay

GABA_Uptake_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis prep_synaptosomes Isolate Synaptosomes or Culture GAT-expressing cells resuspend Resuspend in physiological buffer prep_synaptosomes->resuspend pre_incubate Pre-incubate with Guvacine HBr (or vehicle) resuspend->pre_incubate add_radiolabel Add [³H]GABA pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate uptake (e.g., rapid filtration, ice-cold buffer) incubate->terminate wash Wash to remove extracellular [³H]GABA terminate->wash lyse Lyse cells/synaptosomes wash->lyse scintillation Quantify intracellular [³H]GABA (Scintillation Counting) lyse->scintillation calculate Calculate % inhibition scintillation->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining Guvacine's IC50 using a radiolabeled GABA uptake assay.

Detailed Experimental Protocols

In Vitro GABA Uptake Assay in Synaptosomes

This protocol is adapted from methodologies used to assess GABA transporter activity in isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize adult rats (e.g., Wistar) via decapitation and rapidly dissect the cerebral cortex or thalamus on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) and determine protein concentration using a standard assay (e.g., Bradford).

2. GABA Uptake Assay:

  • Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1 mg/mL in the assay buffer.

  • Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with varying concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle (for control).

  • Initiate the uptake by adding a mixture of unlabeled GABA and [³H]GABA (final concentration of GABA, e.g., 50 nM).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C, ensuring measurements are within the linear phase of uptake.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by three rapid washes with ice-cold buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the radioactivity in samples incubated at 4°C (non-specific uptake) from the total uptake.

  • Express the data as a percentage of the control (vehicle-treated) uptake.

  • Plot the percentage of inhibition against the logarithm of Guvacine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol outlines the general procedure for measuring Guvacine's effect on extracellular GABA levels in the brain of a freely moving rat.

1. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

  • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).

  • Allow a stabilization period of 1-2 hours, then collect baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound through the microdialysis probe (retrodialysis) by dissolving it in the aCSF at a known concentration.

  • Continue collecting dialysate samples to measure the change in extracellular GABA concentration over time.

3. Sample Analysis:

  • Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection, typically after derivatization (e.g., with o-phthaldialdehyde, OPA).

  • Quantify GABA levels by comparing them to a standard curve.

4. Data Analysis:

  • Express the post-administration GABA concentrations as a percentage of the average baseline concentration.

  • Analyze the time course of GABA level changes to determine the magnitude and duration of Guvacine's effect.

Electrophysiological Recording of GABAergic Currents

This protocol describes how to measure the effect of Guvacine on GABA-mediated inhibitory postsynaptic currents (IPSCs) in acute brain slices.

1. Acute Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

  • Rapidly decapitate the animal, extract the brain, and place it in the ice-cold cutting solution.

  • Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording:

  • Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Obtain whole-cell patch-clamp recordings from target neurons using borosilicate glass pipettes filled with an appropriate internal solution.

  • Record spontaneous or evoked IPSCs in voltage-clamp mode. Evoked IPSCs can be elicited by electrical stimulation of nearby inhibitory interneurons.

3. Drug Application and Data Acquisition:

  • Establish a stable baseline recording of IPSCs.

  • Bath-apply this compound at a known concentration to the slice.

  • Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.

  • After the drug effect has been observed, wash out the Guvacine to see if the effects are reversible.

4. Data Analysis:

  • Use electrophysiology software to detect and analyze IPSC events.

  • Compare the average IPSC amplitude, frequency, and decay time constant before, during, and after Guvacine application using appropriate statistical tests (e.g., paired t-test or ANOVA). An increase in IPSC duration or amplitude would indicate a potentiation of GABAergic transmission.

Conclusion

This compound serves as a specific and valuable pharmacological tool for the investigation of the GABAergic system. Its well-characterized function as a competitive inhibitor of GABA transporters allows for the targeted modulation of extracellular GABA levels. The quantitative data on its inhibitory potency across different GAT subtypes, combined with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals. Understanding the endogenous function of Guvacine and the methodologies to study it is crucial for elucidating the role of GABAergic neurotransmission in health and disease, and for the development of novel therapeutic agents targeting the GABA transporter system.

References

Guvacine Hydrobromide: An In-depth Technical Guide to its Role in GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise regulation of GABAergic signaling is vital for normal brain function, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

One of the key mechanisms governing the duration and spatial extent of GABAergic transmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs). Guvacine, a pyridine alkaloid naturally found in the areca nut, and its hydrobromide salt, are potent inhibitors of these transporters.[1] By blocking the reuptake of GABA, guvacine effectively increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

This technical guide provides a comprehensive overview of the role of guvacine hydrobromide in GABAergic neurotransmission. It details its mechanism of action, presents quantitative data on its interaction with GABA transporters, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the sodium- and chloride-dependent GABA transporters (GATs).[2] These transporters are responsible for clearing GABA from the synaptic cleft, a critical step in terminating the inhibitory signal. By binding to GATs, guvacine prevents the reuptake of GABA into presynaptic neurons and surrounding glial cells.[2] This leads to an accumulation of GABA in the extracellular space, resulting in a prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B) and an overall enhancement of inhibitory signaling. Guvacine has been shown to have no significant affinity for GABA receptors themselves, acting specifically as a GABA reuptake inhibitor.[2][3]

Guvacine exhibits a degree of selectivity for different GAT subtypes, with a preference for GAT-1.[4][5][6] The four main GABA transporter subtypes are GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).

Quantitative Data

The inhibitory potency of this compound on various GABA transporters has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound Transporter Species IC50 (µM) Reference
Guvacine HydrochloridehGAT-1Human14[4][5][6]
Guvacine HydrochloriderGAT-1Rat39[5][7]
Guvacine HydrochloriderGAT-2Rat58[5][7]
Guvacine HydrochloridehGAT-3Human119[4][5][6]
Guvacine HydrochloriderGAT-3Rat378[5][7]
Guvacine HydrochloridehBGT-1Human1870[4][5][6]

Note: Data for this compound is often used interchangeably with guvacine hydrochloride in the literature, as the active moiety is guvacine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the GABAergic system.

Synaptosome Preparation and GABA Uptake Assay

This protocol describes the isolation of synaptosomes (sealed nerve terminals) from brain tissue and their use in a [³H]GABA uptake assay to determine the inhibitory activity of compounds like guvacine.

Materials:

  • Fresh or frozen brain tissue (e.g., rat cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • This compound solutions of varying concentrations

  • Scintillation fluid

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

Procedure:

  • Homogenization: Homogenize the brain tissue in ice-cold sucrose buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Synaptosome Pelletization: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Washing: Resuspend the synaptosome pellet in fresh, ice-cold sucrose buffer and repeat the centrifugation step.

  • Final Resuspension: Resuspend the final synaptosome pellet in KHB to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • Initiation of Uptake: Initiate GABA uptake by adding a known concentration of [³H]GABA to each aliquot.

  • Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KHB to remove extracellular [³H]GABA.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of this compound and determine the IC50 value.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular GABA levels in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Surgical instruments

  • Anesthesia

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for perfusion

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis

  • Fraction collector

Procedure:

  • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

  • Drug Administration: After establishing a stable baseline, switch the perfusion medium to aCSF containing a known concentration of this compound.

  • Sample Collection: Continue to collect dialysate samples for a defined period during and after drug administration.

  • GABA Analysis: Analyze the GABA concentration in the collected dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization or LC-MS/MS.

  • Data Analysis: Express the GABA concentrations as a percentage of the baseline levels and plot the time course of the effect of this compound on extracellular GABA.

Mandatory Visualizations

Signaling Pathway

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamine Glutamine GAD Glutamic Acid Decarboxylase (GAD) Glutamine->GAD Glutaminase Glutamate Glutamate GABA_vesicle GABA Glutamate->GABA_vesicle GAD VGAT Vesicular GABA Transporter (VGAT) GABA_vesicle->VGAT GAD->Glutamate GABA_cleft GABA VGAT->GABA_cleft Exocytosis GAT1_pre GABA Transporter 1 (GAT1) GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor GAT3_glia GABA Transporter 3 (GAT3) GABA_cleft->GAT3_glia Reuptake Cl_ion Cl- influx GABA_A_Receptor->Cl_ion K_ion K+ efflux GABA_B_Receptor->K_ion Inhibition Neuronal Inhibition Cl_ion->Inhibition K_ion->Inhibition Guvacine Guvacine Hydrobromide Guvacine->GAT1_pre Inhibition Guvacine->GAT3_glia Inhibition

Caption: GABAergic Synapse and the Site of Action of this compound.

Experimental Workflow

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Brain Tissue Homogenization B 2. Differential Centrifugation A->B C 3. Isolate & Resuspend Synaptosomes B->C D 4. Pre-incubate Synaptosomes with Guvacine HBr C->D E 5. Initiate Uptake with [3H]GABA D->E F 6. Incubate at 37°C E->F G 7. Terminate Uptake by Filtration F->G H 8. Liquid Scintillation Counting G->H I 9. Calculate % Inhibition H->I J 10. Determine IC50 Value I->J

Caption: Experimental Workflow for a [³H]GABA Uptake Inhibition Assay.

Conclusion

This compound serves as a valuable pharmacological tool for the study of GABAergic neurotransmission. Its ability to selectively inhibit GABA transporters, particularly GAT-1, allows for the targeted manipulation of synaptic GABA levels. This property makes it instrumental in elucidating the role of GABA reuptake in both physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of guvacine and other GAT inhibitors. A thorough understanding of the mechanism and quantitative effects of compounds like this compound is essential for the development of novel therapeutic strategies targeting the GABAergic system for a range of neurological and psychiatric disorders. Further research focusing on the in vivo effects of guvacine on extracellular GABA levels in different brain regions will continue to refine our understanding of its pharmacological profile and therapeutic potential.

References

Guvacine Hydrobromide: A Technical Pharmacology Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a pyridine alkaloid naturally occurring in the nut of the Areca catechu palm, is a competitive inhibitor of γ-aminobutyric acid (GABA) uptake.[1] Its hydrobromide salt is a frequently used form in pharmacological research. This technical guide provides an in-depth overview of the pharmacology of Guvacine hydrobromide, focusing on its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support researchers in the fields of neuroscience and drug development. While Guvacine has been a valuable tool for studying the GABAergic system, it is important to note that it is an experimental drug with no approved clinical indications.[1]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GABA transporters (GATs).[1][2] GATs are crucial components of the GABAergic synapse, responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] This reuptake process terminates GABAergic neurotransmission and maintains low extracellular GABA concentrations. By blocking GATs, Guvacine increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.[4] Experimental evidence indicates that Guvacine is a specific GABA reuptake inhibitor with no significant affinity for postsynaptic GABA receptors.[1]

The following diagram illustrates the signaling pathway at a GABAergic synapse and the role of Guvacine.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Released GABA GABA_Vesicle->GABA_Released Exocytosis GABA GABA GAT1 GAT1 Guvacine Guvacine Guvacine->GAT1 Inhibition GABA_Released->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Released->GABA_Receptor Binding Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Activation GABA_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain in 0.32 M Sucrose Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend P2 Pellet in KRH Buffer Centrifuge2->Pellet Add_Synaptosomes Add Synaptosome Suspension Pellet->Add_Synaptosomes Plate_Setup Prepare 96-well Plate: - Buffer (Total) - Unlabeled GABA (NSB) - Guvacine (Test) Plate_Setup->Add_Synaptosomes Pre_Incubate Pre-incubate (37°C) Add_Synaptosomes->Pre_Incubate Add_Radioligand Add [³H]GABA Pre_Incubate->Add_Radioligand Incubate Incubate (37°C) Add_Radioligand->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Calculate_Inhibition Calculate % Inhibition Scintillation_Count->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Guvacine] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Guvacine Hydrobromide: A Technical Guide to a Potent GABA Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide, a pyridine alkaloid originating from the nut of Areca catechu, is a notable inhibitor of γ-aminobutyric acid (GABA) uptake. By targeting GABA transporters (GATs), guvacine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. The information is presented to support further research and drug development efforts centered on this compound.

Introduction

Guvacine is a naturally occurring alkaloid that has garnered significant interest in neuroscience research due to its specific action as a GABA reuptake inhibitor.[1][2] Unlike many other modulators of the GABAergic system, guvacine exhibits minimal affinity for postsynaptic GABA receptors, making it a valuable tool for isolating and studying the effects of GABA transporter inhibition.[3][4] This targeted action has led to its use in a variety of experimental studies to probe the physiological roles of GATs and to explore the therapeutic potential of GAT inhibition in conditions such as epilepsy. This guide will delve into the technical details of this compound's pharmacology and provide standardized protocols for its investigation.

Mechanism of Action

The primary mechanism of action of guvacine is the competitive inhibition of GABA transporters.[3][4] These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical step in terminating GABAergic neurotransmission. By blocking these transporters, guvacine prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

Signaling Pathway: Inhibition of GABA Reuptake

The following diagram illustrates the fundamental mechanism of guvacine at a GABAergic synapse.

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GABA_Transporter GABA Transporter (GAT) GABA->GABA_Transporter Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Guvacine Guvacine Guvacine->GABA_Transporter Inhibits

Caption: Guvacine inhibits the GABA transporter (GAT), preventing GABA reuptake.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified against various GABA transporter subtypes. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Transporter SubtypeSpeciesIC50 (μM)Reference
GAT-1Rat39[1][2][5][6]
GAT-2Rat58[1][2][5][6]
GAT-3Rat378[1][2][5][6]
GAT-1Human14[7]
GAT-3Human119[7]
BGT-1 (GAT-4)Human1870[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This assay is a fundamental method for determining the inhibitory activity of compounds on GABA transporters.

Objective: To measure the inhibition of radiolabeled GABA uptake into isolated nerve terminals (synaptosomes) by this compound.

Materials:

  • Whole rat brain

  • Sucrose solutions (0.32 M and 1.2 M)

  • HEPES-buffered sucrose

  • Krebs-Ringer Phosphate (KRP) buffer

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • This compound solutions of varying concentrations

  • Scintillation fluid

  • Whatman GF/C filters

  • Homogenizer, centrifuges (low-speed and high-speed), water bath, filtration manifold, scintillation counter.

Protocol:

Part 1: Synaptosome Preparation

  • Euthanize a rat according to approved animal care protocols and rapidly dissect the whole brain.

  • Homogenize the brain tissue in 5-10 volumes of ice-cold 0.32 M sucrose solution with a Potter-Elvehjem tissue grinder.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (pellet P1).

  • Collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).

  • Resuspend the P2 pellet in HEPES-buffered sucrose and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).

  • Centrifuge at high speed (e.g., 50,000 x g) for 30 minutes at 4°C. The synaptosomes will be located at the interface of the sucrose layers.

  • Carefully collect the synaptosomal fraction and resuspend it in KRP buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

Part 2: [³H]-GABA Uptake Assay

  • Dilute the synaptosomal suspension to a final protein concentration of approximately 0.2 mg/ml in KRP buffer.

  • Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence of varying concentrations of this compound or vehicle (for control).

  • Initiate the uptake reaction by adding a mixture of non-radiolabeled GABA (final concentration ~1 µM) and [³H]-GABA (final concentration ~50 nM).

  • Allow the uptake to proceed for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration of the suspension through Whatman GF/C filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold KRP buffer to remove non-internalized [³H]-GABA.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

GABA_Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay Homogenization Brain Homogenization (0.32M Sucrose) Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (20,000 x g) Centrifugation1->Centrifugation2 Gradient Sucrose Gradient Centrifugation Centrifugation2->Gradient Collection Collect Synaptosomes Gradient->Collection Preincubation Pre-incubate with Guvacine Collection->Preincubation Initiation Add [3H]-GABA Preincubation->Initiation Termination Rapid Filtration Initiation->Termination Quantification Scintillation Counting Termination->Quantification

Caption: Workflow for the in vitro [³H]-GABA uptake assay.

In Vivo Anticonvulsant Activity Assessment in Mice

This protocol outlines a general procedure to evaluate the anticonvulsant effects of this compound using established animal models of seizures.

Objective: To determine the efficacy of this compound in protecting against chemically or electrically induced seizures in mice.

Animal Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Test: A model for myoclonic and absence seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., saline)

  • Pentylenetetrazol (PTZ)

  • Electroconvulsiometer

  • Animal observation cages

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, positive control, and different dose levels of this compound).

    • Administer this compound or vehicle intraperitoneally (i.p.) at a specific time before seizure induction (e.g., 30-60 minutes).

  • Seizure Induction:

    • MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes. The endpoint is the abolition of the hind limb tonic extension phase of the seizure.

    • PTZ Test: Administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.). Observe the animals for the onset and severity of clonic and tonic-clonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis:

    • For the MES test, record the number of animals in each group protected from tonic hind limb extension.

    • For the PTZ test, record the latency to the first seizure and the percentage of animals exhibiting seizures.

    • Calculate the ED50 (the dose that protects 50% of the animals) for this compound in each model.

Anticonvulsant_Study_Workflow Animal_Grouping Group Mice Drug_Admin Administer Guvacine or Vehicle Animal_Grouping->Drug_Admin Seizure_Induction Induce Seizures Drug_Admin->Seizure_Induction MES_Test MES Test Seizure_Induction->MES_Test Electrical PTZ_Test PTZ Test Seizure_Induction->PTZ_Test Chemical Observation Observe Seizure Activity MES_Test->Observation PTZ_Test->Observation Data_Analysis Analyze Protection/Latency Observation->Data_Analysis

Caption: General workflow for in vivo anticonvulsant studies.

Conclusion

This compound remains a valuable pharmacological tool for the investigation of the GABAergic system. Its specific inhibition of GABA transporters, coupled with a growing body of quantitative data, provides a solid foundation for its use in both basic and translational research. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible studies, ultimately contributing to a deeper understanding of the roles of GABA transporters in health and disease and aiding in the development of novel therapeutics targeting this critical system.

References

An In-depth Technical Guide to the Synthesis and Characterization of Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Guvacine hydrobromide, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake.[1][2][3] this compound's role as a GAT-1, GAT-2, and GAT-3 inhibitor makes it a significant compound of interest in neuroscience research and drug development.[1][2][3] This document details the synthetic pathway from arecoline, outlines precise experimental protocols, and presents a thorough characterization of the final compound through various analytical techniques.

Physicochemical Properties

This compound is the hydrobromide salt of guvacine, an alkaloid naturally found in the nut of Areca catechu.[1][2]

PropertyValueReference
CAS Number 6027-92-5[1]
Molecular Formula C₆H₁₀BrNO₂[1]
Molecular Weight 208.05 g/mol [1][4]
Appearance Needles[4]
Melting Point 280 °C (decomposes)[4]
Solubility Soluble in water. Almost insoluble in absolute alcohol, ether, chloroform, benzene, and acetone.[4][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the hydrolysis of arecoline to arecaidine, followed by the demethylation of arecaidine to guvacine, and finally, conversion to its hydrobromide salt.

Synthesis Workflow

Synthesis_Workflow Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis Guvacine Guvacine Arecaidine->Guvacine Demethylation Guvacine_HBr This compound Guvacine->Guvacine_HBr Hydrobromination

Caption: Synthetic pathway of this compound from Arecoline.

Experimental Protocols

Step 1: Hydrolysis of Arecoline to Arecaidine

This procedure is adapted from the known hydrolysis of arecoline in the presence of a base. Arecoline is hydrolyzed to arecaidine by carboxylesterase enzymes in biological systems, a reaction that can be mimicked chemically.

  • Materials: Arecoline hydrobromide, a suitable base (e.g., sodium hydroxide), water, hydrochloric acid.

  • Procedure:

    • Dissolve Arecoline hydrobromide in water.

    • Add a stoichiometric excess of a base (e.g., 1.2 equivalents of NaOH) to the solution.

    • Heat the reaction mixture under reflux for a specified period to ensure complete hydrolysis of the methyl ester.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the solution with hydrochloric acid to precipitate the arecaidine.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield arecaidine.

Step 2: Demethylation of Arecaidine to Guvacine

The N-demethylation of arecaidine is a crucial step to yield guvacine.

  • Materials: Arecaidine, demethylating agent (e.g., phosgene/amine protocol or other suitable reagents), appropriate solvent.

  • Procedure:

    • Suspend Arecaidine in a suitable inert solvent.

    • Introduce the demethylating agent under controlled conditions (e.g., inert atmosphere, specific temperature).

    • Stir the reaction mixture for the required duration, monitoring by TLC.

    • Upon completion, work up the reaction mixture to remove the demethylating agent and by-products. This may involve extraction and washing steps.

    • Purify the crude guvacine by recrystallization or column chromatography.

Step 3: Preparation of this compound

The final step involves the conversion of guvacine to its hydrobromide salt to enhance stability and solubility in aqueous media.

  • Materials: Guvacine, hydrobromic acid (HBr), a suitable solvent (e.g., absolute ethanol).

  • Procedure:

    • Dissolve the purified guvacine in a minimal amount of hot absolute ethanol.

    • Slowly add a stoichiometric amount of concentrated hydrobromic acid to the solution while stirring.

    • Cool the solution slowly to room temperature and then in an ice bath to facilitate the crystallization of this compound.

    • Collect the crystals by filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Characterization Workflow

Characterization_Workflow Guvacine_HBr This compound NMR NMR Spectroscopy (¹H and ¹³C) Guvacine_HBr->NMR FTIR FTIR Spectroscopy Guvacine_HBr->FTIR MS Mass Spectrometry Guvacine_HBr->MS MP Melting Point Analysis Guvacine_HBr->MP

Caption: Analytical techniques for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR (D₂O) ¹³C NMR (D₂O)
Chemical Shift (ppm) Chemical Shift (ppm)
7.23 (m, 1H)169.2
4.30 (ddd, J = 2.2, 3.4, 16.4 Hz, 1H)140.6
4.22 (ddd, J = 1.6, 3.9, 16.4 Hz, 1H)129.7
3.80 (s, 3H)66.5
3.58–3.63 (m, 2H)63.9
3.43 (s, 3H)60.2
2.85 (m, 1H)55.5
2.66 (m, 1H)25.5
Note: The provided NMR data is for a related compound, arecoline N-oxide, as detailed ¹H and ¹³C NMR data for this compound is not readily available in the searched literature. This data is included for illustrative purposes of the types of signals expected for a similar molecular scaffold.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Wavenumber (cm⁻¹)Assignment
~3400-2500O-H stretch (carboxylic acid), N-H stretch (secondary amine salt)
~1710C=O stretch (carboxylic acid)
~1650C=C stretch (alkene)
~1200-1000C-O stretch (carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Ionm/z
[M+H]⁺128.0707
Note: This mass corresponds to the free base, guvacine.[5]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The synthesis via hydrolysis and subsequent demethylation of arecoline offers a viable route to obtain this important GABA uptake inhibitor. The outlined analytical methods are crucial for ensuring the quality and purity of the synthesized compound for further biological evaluation.

References

Guvacine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine hydrobromide is a naturally occurring pyridine alkaloid derived from the nut of the Areca catechu palm. It is a potent and selective inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GABA transporter 1 (GAT-1). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The information is intended to support researchers and professionals in the fields of neuroscience and drug development in their exploration of GABAergic system modulation.

Chemical and Physical Properties

This compound is the hydrobromide salt of Guvacine. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 6027-92-5[1]
Molecular Formula C₆H₁₀BrNO₂[1]
Molecular Weight 208.05 g/mol [1]
Appearance Powder
Solubility Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene.[2][3]
Storage 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO.[1]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GABA transporters (GATs). By blocking these transporters, which are located on presynaptic neurons and glial cells, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is crucial for regulating neuronal excitability throughout the central nervous system. Experimental evidence indicates that Guvacine has no significant affinity for postsynaptic GABA receptors.[2][3][4]

The inhibitory activity of this compound has been quantified against several rat GABA transporter subtypes, as detailed in the table below.

TargetIC₅₀ (μM)
rat GAT-139
rat GAT-258
rat GAT-3378

Data sourced from DC Chemicals.[5]

Guvacine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse Exocytosis GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA_reuptake->GAT1 GABA_synapse->GABA_reuptake Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Guvacine Guvacine HBr Guvacine->GAT1 Inhibition Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition Signal Transduction

Mechanism of this compound Action

Experimental Protocols

[³H]GABA Uptake Inhibition Assay in HEK-293 Cells

This protocol outlines a method to determine the inhibitory potency of this compound on GABA transporters expressed in a cellular context.

Objective: To measure the IC₅₀ value of this compound for the inhibition of [³H]GABA uptake in Human Embryonic Kidney (HEK-293) cells stably expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK-293 cells stably transfected with the GABA transporter of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • [³H]GABA (radioligand)

  • Unlabeled GABA

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Scintillation fluid

  • Scintillation counter

  • 48-well cell culture plates

Procedure:

  • Cell Culture: Seed the stably transfected HEK-293 cells in 48-well plates and grow to approximately 80-90% confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Add assay buffer containing various concentrations of this compound to the wells. For control wells, add buffer without the inhibitor. Incubate for a specified period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a solution of [³H]GABA (at a concentration near its Kₘ for the transporter) to each well.

  • Incubation: Incubate for a short period (e.g., 3-5 minutes) at room temperature to allow for GABA uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold PBS to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of this compound relative to the control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

GABA_Uptake_Assay_Workflow start Start cell_culture Seed and grow GAT-1 expressing HEK-293 cells in 48-well plates start->cell_culture wash1 Wash cells with PBS cell_culture->wash1 pre_incubation Pre-incubate with various concentrations of Guvacine HBr wash1->pre_incubation initiate_uptake Add [³H]GABA to initiate uptake pre_incubation->initiate_uptake incubation Incubate for 3-5 minutes initiate_uptake->incubation terminate_uptake Terminate uptake by washing with ice-cold PBS incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Quantify radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Calculate IC₅₀ value scintillation_counting->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Guvacine hydrobromide, a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs). This document outlines its mechanism of action, key applications, detailed experimental protocols, and relevant quantitative data to facilitate its use in neuroscience research and drug development.

Introduction

Guvacine is a naturally occurring alkaloid found in the nut of Areca catechu.[1][2][3] As a hydrobromide salt, it exhibits enhanced water solubility and stability, making it suitable for in vitro experimental use. Guvacine is a competitive inhibitor of GABA uptake, primarily targeting the presynaptic GABA transporters.[4][5] By blocking these transporters, Guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby potentiating GABAergic neurotransmission. It displays selectivity for GATs with no significant affinity for postsynaptic GABA receptors.[4][5]

Mechanism of Action

This compound selectively binds to GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This inhibition leads to an accumulation of GABA in the synapse, enhancing the activation of both ionotropic GABAA and metabotropic GABAB receptors on the postsynaptic neuron. The overall effect is an increase in inhibitory signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA_A Receptor GABA_synapse->GABA_A_Receptor Binds GABA_B_Receptor GABA_B Receptor GABA_synapse->GABA_B_Receptor Binds Inhibitory_Signal Increased Inhibitory Signal GABA_A_Receptor->Inhibitory_Signal GABA_B_Receptor->Inhibitory_Signal Guvacine Guvacine Hydrobromide Guvacine->GAT1 Inhibits

Caption: Mechanism of this compound Action.

Quantitative Data

The inhibitory potency of this compound and its hydrochloride salt has been characterized against various GABA transporter subtypes. The following table summarizes key quantitative data from in vitro studies.

CompoundTransporterSpeciesIC50 (μM)Reference
This compoundGAT-1Rat39[1][2]
GAT-2Rat58[1][2]
GAT-3Rat378[1][2]
Guvacine hydrochlorideGAT-1Human14[3][6]
GAT-1Rat39[6]
GAT-2Rat58[3][6]
GAT-3Human119[3][6]
GAT-3Rat378[6]
BGT-1Human1870[3][6]

Experimental Protocols

[³H]-GABA Uptake Assay in Synaptosomes

This assay measures the ability of this compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

cluster_workflow [³H]-GABA Uptake Assay Workflow start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with Guvacine HBr or Vehicle prep->preincubate add_gaba Add [³H]-GABA preincubate->add_gaba incubate Incubate to Allow Uptake add_gaba->incubate terminate Terminate Uptake (e.g., rapid filtration, ice-cold buffer) incubate->terminate wash Wash to Remove Unbound [³H]-GABA terminate->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for [³H]-GABA Uptake Assay.

Materials:

  • Fresh or frozen rodent brain tissue (e.g., cortex, hippocampus)

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • This compound stock solution

  • Scintillation cocktail

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Water bath

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest on ice.

    • Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer (10-12 gentle strokes).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant (S1) and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

    • Gently resuspend the P2 pellet in KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA protein assay).

  • GABA Uptake Assay:

    • Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.2 mg/mL in KRH buffer.

    • In microcentrifuge tubes, pre-incubate 100 µL of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-GABA (e.g., 50 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for the GABA transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

Materials:

  • Synaptosomal membrane preparation (as described above) or cell lines expressing the target GAT

  • Radiolabeled GAT ligand (e.g., [³H]tiagabine or a derivative)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare synaptosomes as described previously.

    • To obtain membranes, lyse the synaptosomes in a hypotonic buffer and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of this compound.

    • The total assay volume should be consistent (e.g., 250 µL).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known GAT inhibitor, e.g., unlabeled tiagabine).

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the potential cytotoxic effects of this compound on cultured cells.

Materials:

  • Cultured neuronal or glial cells (e.g., primary cortical neurons, astrocytes, or a relevant cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle control to determine cell viability.

Concluding Remarks

This compound is a valuable pharmacological tool for the in vitro investigation of the GABAergic system. Its specific inhibitory action on GABA transporters allows for the modulation of GABAergic signaling and the study of its downstream consequences. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various in vitro models. It is recommended that researchers optimize these protocols for their specific experimental systems and research questions.

References

Application Notes and Protocols for Patch Clamp Recording with Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine hydrobromide is a potent inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs), playing a crucial role in modulating GABAergic neurotransmission. As GABA is the primary inhibitory neurotransmitter in the central nervous system, its precise regulation is vital for maintaining neuronal network stability and preventing hyperexcitability. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby controlling the duration and spatial extent of GABAergic signaling.

Guvacine, an alkaloid found in the nut of Areca catechu, acts as a competitive inhibitor of GABA uptake. Its application in patch clamp electrophysiology allows for the detailed investigation of the role of GATs in synaptic function and neuronal excitability. By blocking GABA reuptake, Guvacine elevates extracellular GABA levels, leading to prolonged activation of both synaptic and extrasynaptic GABA receptors. This results in measurable changes in inhibitory postsynaptic currents (IPSCs), tonic GABA currents, and the overall firing patterns of neurons. These application notes provide a comprehensive guide to utilizing this compound in patch clamp recordings to study GABAergic inhibition.

Mechanism of Action

Guvacine selectively binds to GABA reuptake transporters, preventing the reuptake of GABA from the synaptic cleft without having a significant affinity for postsynaptic GABA receptors. There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). Guvacine exhibits varying affinities for these subtypes. Inhibition of these transporters enhances GABAergic activity, a therapeutic strategy explored for conditions like epilepsy and various psychiatric disorders.

The primary transporter, GAT-1, is predominantly found in neurons and some glial cells and is a key target for modulating GABA levels. Guvacine's ability to block GATs makes it an invaluable tool for dissecting the contribution of GABA reuptake to synaptic transmission and for screening potential therapeutic compounds that target the GABAergic system.

Quantitative Data Presentation

The following table summarizes the inhibitory potency of this compound on different rat GABA transporter subtypes. This data is essential for determining the appropriate concentrations for patch clamp experiments targeting specific GATs.

Transporter SubtypeIC50 Value (μM)
rat GAT-139
rat GAT-258
rat GAT-3378

IC50 values represent the concentration of Guvacine required to inhibit 50% of the GABA uptake activity.

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch clamp experiment to investigate the effects of this compound on spontaneous inhibitory postsynaptic currents (sIPSCs) in cultured hippocampal neurons.

Materials and Reagents
  • Cell Culture: Primary hippocampal neurons cultured on coverslips.

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose. The solution should be bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.

  • Internal Solution: 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. The pH should be adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 100 mM stock solution in deionized water, stored at -20°C.

  • Pharmacological Agents:

    • 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) to block AMPA/kainate receptors.

    • D-2-amino-5-phosphonovaleric acid (D-AP5) to block NMDA receptors.

    • Tetrodotoxin (TTX) to block voltage-gated sodium channels and isolate miniature IPSCs (mIPSCs), if desired.

Equipment
  • Inverted microscope with DIC optics

  • Patch clamp amplifier

  • Data acquisition system and software

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

Protocol Steps
  • Preparation:

    • Prepare and equilibrate the ACSF, ensuring it is continuously bubbled with 95% O2/5% CO2.

    • Thaw the this compound stock solution and prepare working concentrations (e.g., 10 µM, 50 µM, 100 µM) in ACSF on the day of the experiment.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a rate of 1-2 mL/min.

    • Identify a healthy neuron with a smooth membrane for recording.

  • Whole-Cell Patch Clamp Recording:

    • Approach the selected neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

    • Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.

  • Data Acquisition:

    • Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.

    • Record baseline sIPSC activity for at least 5 minutes in the presence of CNQX (10 µM) and D-AP5 (50 µM) to isolate GABAergic currents.

    • Perfuse the recording chamber with ACSF containing the desired concentration of this compound.

    • Record sIPSC activity in the presence of Guvacine for 10-15 minutes to allow for the full effect to manifest.

    • Perform a washout by perfusing with ACSF alone to observe the reversibility of the Guvacine effect.

  • Data Analysis:

    • Analyze the recorded sIPSCs for changes in frequency, amplitude, and decay kinetics before, during, and after Guvacine application.

    • To investigate the effect on tonic GABA currents, measure the change in the holding current upon application of a GABA-A receptor antagonist (e.g., bicuculline) in the presence and absence of Guvacine.

Visualizations

Signaling Pathway of GABAergic Neurotransmission and Guvacine Action

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding IPSC IPSC Generation GABA_receptor->IPSC Cl- influx Guvacine Guvacine Hydrobromide Guvacine->GAT Inhibition

Caption: GABAergic signaling and the inhibitory action of Guvacine.

Experimental Workflow for Patch Clamp Recording with Guvacine

Workflow prep 1. Prepare Solutions & Pipettes setup 2. Setup Recording Chamber prep->setup patch 3. Obtain Whole-Cell Configuration setup->patch baseline 4. Record Baseline sIPSCs patch->baseline guvacine_app 5. Apply this compound baseline->guvacine_app washout 6. Washout with ACSF guvacine_app->washout analysis 7. Data Analysis washout->analysis

Caption: Workflow for a patch clamp experiment using Guvacine.

Logical Relationship of Guvacine's Effect on GABAergic Transmission

Logical_Relationship Guvacine Guvacine Application GAT_inhibition GAT Inhibition Guvacine->GAT_inhibition GABA_increase Increased Extracellular GABA GAT_inhibition->GABA_increase Receptor_activation Prolonged GABA Receptor Activation GABA_increase->Receptor_activation IPSC_change Altered IPSC Properties (e.g., prolonged decay) Receptor_activation->IPSC_change Tonic_current_increase Increased Tonic GABA Current Receptor_activation->Tonic_current_increase

Caption: Causal chain of Guvacine's effects on GABAergic signaling.

Application Notes and Protocols for Elevated Plus Maze (EPM) with Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2] The test leverages the natural conflict between a rodent's inclination to explore a novel environment and its aversion to open, elevated spaces.[1][2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. Guvacine hydrobromide is a competitive inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, Guvacine enhances GABAergic neurotransmission. This enhanced inhibition is hypothesized to produce anxiolytic effects. These application notes provide a detailed protocol for utilizing the EPM to evaluate the anxiolytic potential of this compound in mice.

Data Presentation

Table 1: Expected Quantitative Outcomes of this compound in the Elevated Plus Maze
Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)Closed Arm Entries (Count) (Mean ± SEM)Total Arm Entries (Count) (Mean ± SEM)
Vehicle (Saline)025 ± 320 ± 215 ± 230 ± 4
Guvacine HBr1.2535 ± 430 ± 314 ± 229 ± 3
Guvacine HBr2.545 ± 5 40 ± 413 ± 128 ± 3
Diazepam (Positive Control)1.560 ± 6 50 ± 512 ± 127 ± 2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and based on expected anxiolytic effects of GABA uptake inhibitors. Actual results may vary. SEM: Standard Error of Mean.

Experimental Protocols

Materials and Apparatus
  • Elevated Plus Maze: A plus-shaped apparatus, typically made of non-reflective plastic or wood, elevated 40-50 cm above the floor. For mice, the arms are usually 30-50 cm long and 5-10 cm wide. Two opposite arms are enclosed by walls (15-30 cm high), while the other two arms are open. A central platform (5x5 cm) connects the four arms.

  • Animal Subjects: Adult male mice (e.g., C57BL/6 or BALB/c strain), 8-12 weeks old, group-housed under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • This compound: (C₆H₉NO₂·HBr), dissolved in sterile 0.9% saline.

  • Vehicle Control: Sterile 0.9% saline.

  • Positive Control: Diazepam (anxiolytic drug), dissolved in a suitable vehicle.

  • Administration Supplies: Sterile syringes and needles (e.g., 27-30 gauge) for intraperitoneal (i.p.) injections.

  • Video Recording and Analysis System: A camera positioned above the maze to record the sessions and software for tracking and analyzing the animal's movement.

  • Cleaning Solution: 70% ethanol or a similar disinfectant.

Experimental Procedure
  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment begins. This helps to reduce stress associated with a novel environment.

  • Drug Administration:

    • Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Positive Control).

    • Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

    • Based on studies with similar GABAergic compounds, a pre-treatment time of 30 minutes before the EPM test is recommended.[3]

    • A suggested dose range for this compound in mice, based on the effects of other GABA uptake inhibitors, is 1.25-2.5 mg/kg.[1]

  • Elevated Plus Maze Test:

    • Place a mouse gently onto the central platform of the EPM, facing one of the open arms.

    • Immediately start the video recording and leave the room.

    • Allow the mouse to explore the maze for a single 5-minute session.[1][2]

    • After the 5-minute test, carefully remove the mouse from the maze and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.

  • Data Analysis:

    • Use the video tracking software to score the following parameters:

      • Time spent in the open arms: The primary measure of anxiety-like behavior. Anxiolytics increase this time.

      • Time spent in the closed arms.

      • Number of entries into the open arms: Another key indicator of anxiety. Anxiolytics typically increase open arm entries.

      • Number of entries into the closed arms.

      • Total number of arm entries: An indicator of general locomotor activity. This is important to ensure that the effects on open arm exploration are not due to changes in overall movement.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Mandatory Visualizations

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT-1) Guvacine Guvacine Hydrobromide Guvacine->GAT1 Inhibits GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Neuronal_inhibition Increased Neuronal Inhibition (Anxiolytic Effect) GABA_receptor->Neuronal_inhibition Cl- influx

Caption: Mechanism of this compound's Anxiolytic Effect.

Experimental Workflow

cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis A1 Acclimate Mice to Testing Room (60 min) B1 Administer Treatment (i.p.) - Vehicle - Guvacine HBr (e.g., 1.25, 2.5 mg/kg) - Diazepam A1->B1 A2 Prepare Guvacine HBr, Vehicle, and Positive Control Solutions A2->B1 B2 Wait 30 minutes B1->B2 B3 Place Mouse on EPM Central Platform B2->B3 B4 Record Behavior for 5 minutes B3->B4 B5 Return Mouse to Home Cage B4->B5 C1 Score Video Recordings for: - Time in Open/Closed Arms - Entries into Open/Closed Arms B4->C1 B6 Clean Maze with 70% Ethanol B5->B6 B6->B3 Next Animal C2 Calculate: - % Time in Open Arms - % Open Arm Entries - Total Arm Entries C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

References

Guvacine Hydrobromide: A Tool for Elucidating the Role of GABAergic Tone in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guvacine hydrobromide is a potent and selective competitive inhibitor of the high-affinity gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft, guvacine effectively increases the extracellular concentration of this primary inhibitory neurotransmitter. This modulation of GABAergic tone has profound effects on neuronal excitability and synaptic transmission, making this compound a valuable pharmacological tool for investigating the intricate relationship between inhibitory and excitatory systems in the context of synaptic plasticity, the cellular basis of learning and memory.

This document provides detailed application notes and experimental protocols for utilizing this compound to study its impact on long-term potentiation (LTP) and long-term depression (LTD), key forms of synaptic plasticity.

Mechanism of Action

Guvacine acts by competitively binding to GAT-1, a membrane protein responsible for clearing GABA from the extracellular space back into presynaptic terminals and surrounding glial cells.[1] This inhibition of reuptake leads to a prolonged presence of GABA in the synaptic cleft, thereby enhancing both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition. The resulting hyperpolarization or shunting inhibition of postsynaptic neurons can significantly influence the induction and expression of synaptic plasticity at glutamatergic synapses, which are primarily mediated by NMDA and AMPA receptors.

Key Applications in Synaptic Plasticity Research

  • Investigating the role of GABAergic tone in LTP/LTD induction: By manipulating extracellular GABA levels with guvacine, researchers can dissect the contribution of inhibitory circuits to the thresholds and magnitudes of both LTP and LTD.

  • Modulating the excitation/inhibition (E/I) balance: Guvacine allows for the controlled enhancement of inhibition, providing a means to study how shifts in the E/I balance affect synaptic integration and plasticity.

  • Exploring the interplay between GABAergic and glutamatergic systems: The use of guvacine in conjunction with specific glutamate receptor agonists and antagonists can help elucidate the signaling crosstalk between these two major neurotransmitter systems during plastic changes.

Data Presentation

ParameterControlThis compound (Concentration)Effect on Synaptic PlasticityReference
LTP (fEPSP Slope) ~150-200% of baseline10-50 µMAttenuation of LTP inductionHypothetical Data
LTD (fEPSP Slope) ~70-80% of baseline10-50 µMFacilitation or no significant effectHypothetical Data
Paired-Pulse Ratio (PPR) Baseline PPR10-50 µMIncrease in PPR (presynaptic effect)Hypothetical Data

Note: The quantitative data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on the known mechanism of action of guvacine. Actual results may vary depending on the experimental preparation and specific protocols used.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices

This protocol describes the methodology for assessing the effect of this compound on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • This compound (stock solution in aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface or submerged chamber with continuously oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

    • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, delivering single pulses every 30 seconds at an intensity that elicits a response of 30-40% of the maximal amplitude.

  • Guvacine Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 20 µM).

    • Allow the slice to equilibrate with the guvacine-containing aCSF for at least 20 minutes, continuing to record baseline fEPSPs.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation in control slices (without guvacine) to that in guvacine-treated slices.

Visualizations

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology Brain_Dissection Brain Dissection Slicing Hippocampal Slicing Brain_Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Baseline Baseline Recording Recovery->Baseline Transfer to Recording Chamber Guvacine_App Guvacine Application Baseline->Guvacine_App LTP_Induction LTP Induction Guvacine_App->LTP_Induction Post_Induction Post-Induction Recording LTP_Induction->Post_Induction Data_Analysis Data_Analysis Post_Induction->Data_Analysis Data Analysis

Caption: Workflow for studying guvacine's effect on LTP.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Guvacine Guvacine Hydrobromide GAT1 GAT-1 Guvacine->GAT1 Inhibits GABA_cleft Extracellular GABA GAT1->GABA_cleft Reuptake GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release GABA_release->GABA_cleft GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Activates Cl_influx Cl- Influx GABA_A_R->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization NMDA_R NMDA Receptor Hyperpolarization->NMDA_R Inhibits Depolarization Ca_influx Ca2+ Influx NMDA_R->Ca_influx LTP_LTD Modulation of LTP/LTD Induction Ca_influx->LTP_LTD

Caption: Guvacine's impact on synaptic transmission.

Concluding Remarks

This compound serves as a critical tool for neuroscientists aiming to understand the role of GABAergic inhibition in shaping synaptic plasticity. By carefully designing experiments that leverage its properties as a GAT-1 inhibitor, researchers can gain valuable insights into the complex mechanisms that govern learning and memory at the cellular level. The protocols and information provided herein offer a starting point for such investigations, which can be further adapted and expanded to address more specific scientific questions.

References

Application Notes and Protocols for the Preparation of Guvacine Hydrobromide Solutions for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine hydrobromide is the hydrobromide salt of Guvacine, a naturally occurring alkaloid found in the areca nut. It is a potent and specific inhibitor of the GABA transporter 1 (GAT-1), leading to increased concentrations of GABA in the synaptic cleft. This activity makes Guvacine a valuable research tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. These application notes provide a comprehensive protocol for the preparation of sterile this compound solutions suitable for in vivo injections in a research setting.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. Researchers should note that detailed aqueous stability and temperature-dependent solubility data are not extensively published. Therefore, it is crucial to perform in-house stability and solubility studies for the specific formulation being developed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉NO₂·HBrN/A
Molecular Weight208.05 g/mol [1]
AppearanceSolid powder[2]
SolubilitySoluble in water[3]
Storage (as powder)2 years at -20°C[1]

Experimental Protocols

This section outlines a detailed methodology for preparing a sterile this compound solution for injection. This protocol is a general guideline and may require optimization based on the desired final concentration and application.

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride solution

  • 0.22 µm sterile syringe filters

  • Sterile syringes and needles

  • Sterile vials

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Preparation of a 10 mg/mL Sterile this compound Solution

This protocol provides instructions for preparing 10 mL of a 10 mg/mL sterile solution. Adjustments can be made as needed for different concentrations or volumes.

  • Calculations:

    • To prepare 10 mL of a 10 mg/mL solution, 100 mg of this compound powder is required (10 mL * 10 mg/mL = 100 mg).

  • Dissolution:

    • Work within a laminar flow hood or biological safety cabinet to maintain sterility.

    • Accurately weigh 100 mg of this compound powder using an analytical balance.

    • Aseptically transfer the powder into a sterile vial.

    • Add approximately 8 mL of Sterile Water for Injection (WFI) to the vial.

    • Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

  • pH Measurement and Adjustment (Optional but Recommended):

    • Measure the pH of the solution using a calibrated pH meter. The pH of a simple aqueous solution of this compound may be acidic.

    • For many in vivo applications, a pH closer to physiological pH (7.0-7.4) is desirable to minimize irritation at the injection site.

    • If pH adjustment is necessary, use a sterile, dilute solution of sodium hydroxide or hydrochloric acid to carefully adjust the pH. This step should be performed with caution, as it may impact the stability of the compound. It is highly recommended to conduct stability studies if the pH is adjusted.

  • Tonicity Adjustment:

    • To make the solution isotonic and suitable for injection, add sterile 0.9% Sodium Chloride solution.

    • In this protocol, bring the final volume to 10 mL with sterile 0.9% Sodium Chloride solution.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Aseptically filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage and Handling:

    • Store the final sterile solution at 2-8°C and protect it from light.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a sterile this compound solution for injection.

G cluster_prep Preparation start Start weigh Weigh Guvacine Hydrobromide Powder start->weigh dissolve Dissolve in Sterile Water for Injection weigh->dissolve ph_adjust pH Adjustment (Optional) dissolve->ph_adjust tonicity_adjust Tonicity Adjustment with Sterile 0.9% NaCl ph_adjust->tonicity_adjust sterile_filter Sterile Filtration (0.22 µm filter) tonicity_adjust->sterile_filter end End Product: Sterile Solution sterile_filter->end

Caption: Workflow for preparing sterile this compound solution.

Signaling Pathway

Guvacine's primary mechanism of action is the inhibition of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of GABA from the synaptic cleft. The following diagram depicts this signaling pathway.

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic Postsynaptic Neuron gat1 GAT-1 Transporter gat1->presynaptic gaba_receptor GABA Receptor gaba_receptor->postsynaptic Inhibitory Signal gaba->gat1 Reuptake gaba->gaba_receptor Binds to guvacine Guvacine guvacine->gat1 Inhibits

Caption: Guvacine inhibits GABA reuptake via the GAT-1 transporter.

References

Application Notes and Protocols for Guvacine Hydrobromide Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine, an alkaloid found in the areca nut, is a competitive inhibitor of the gamma-aminobutyric acid (GABA) transporters GAT-1, GAT-2, and GAT-3.[1][2] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, guvacine effectively increases the concentration of GABA in the synaptic cleft.[1][2] This potentiation of GABAergic neurotransmission makes guvacine a valuable research tool for studying the role of the GABA system in various physiological and pathological processes. These application notes provide a summary of guvacine hydrobromide's dose-response characteristics and detailed protocols for its investigation.

Data Presentation: Dose-Response Characteristics of Guvacine

The inhibitory potency of guvacine varies across the different GABA transporter subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported for guvacine against human and rat GAT isoforms.

Transporter SubtypeSpeciesIC50 (µM)
GAT-1Human14
GAT-1Rat39
GAT-2Rat58
GAT-3Human119
GAT-3Rat378
BGT-1Human1870

Data compiled from publicly available research.

Signaling Pathway

The primary mechanism of action for guvacine is the inhibition of GABA transporters (GATs), which leads to an accumulation of GABA in the synaptic cleft. This elevated GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in increased inhibitory neurotransmission. The downstream signaling effects are primarily a consequence of this enhanced GABAergic tone.

GAT_Inhibition_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT GABA Transporter (GAT) Guvacine Guvacine Guvacine->GAT Inhibition GABA_synapse->GAT Reuptake GABA_R GABA Receptor (GABA-A / GABA-B) GABA_synapse->GABA_R Binding & Activation downstream Downstream Signaling (e.g., Ion Channel Modulation, Second Messenger Cascades) GABA_R->downstream Initiates

Guvacine's Inhibition of GABA Reuptake

Experimental Protocols

In Vitro: GABA Uptake Inhibition Assay

This protocol describes how to determine the dose-response curve of this compound for the inhibition of GABA uptake in a cell line expressing a specific GAT subtype or in primary neuronal cultures.

GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture cells expressing GAT of interest pre_incubate Pre-incubate cells with different Guvacine concentrations cell_culture->pre_incubate prepare_guvacine Prepare serial dilutions of this compound prepare_guvacine->pre_incubate prepare_gaba Prepare [3H]-GABA solution add_gaba Add [3H]-GABA to initiate uptake prepare_gaba->add_gaba pre_incubate->add_gaba incubate Incubate for a defined period add_gaba->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation Measure radioactivity using scintillation counting lyse_cells->scintillation plot_curve Plot dose-response curve (% Inhibition vs. [Guvacine]) scintillation->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

In Vitro GABA Uptake Assay Workflow

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., HEK293-hGAT-1) or primary neuronal culture

  • This compound

  • Radiolabeled GABA (e.g., [3H]-GABA)

  • Appropriate cell culture medium and reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation counter and vials

  • Multi-well plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.

  • Preparation of Guvacine Solutions: Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Pre-incubation: Remove the culture medium from the wells and wash the cells with assay buffer. Add the different concentrations of guvacine solution to the wells and pre-incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer only).

  • Initiation of GABA Uptake: Add the [3H]-GABA solution to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the solution from the wells and wash the cells multiple times with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each guvacine concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the guvacine concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo: Microdialysis for Extracellular GABA Measurement

This protocol outlines the use of in vivo microdialysis in rodents to measure changes in extracellular GABA concentrations in a specific brain region following systemic administration of this compound.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthetize Anesthetize the animal stereotaxic Place in stereotaxic frame anesthetize->stereotaxic implant Implant microdialysis guide cannula in the target brain region stereotaxic->implant recover Allow for post-surgical recovery implant->recover insert_probe Insert microdialysis probe recover->insert_probe perfuse Perfuse with artificial CSF (aCSF) insert_probe->perfuse collect_baseline Collect baseline dialysate samples perfuse->collect_baseline administer_guvacine Administer this compound (e.g., IP) collect_baseline->administer_guvacine collect_post Collect post-injection dialysate samples administer_guvacine->collect_post hplc Analyze GABA concentration in dialysates using HPLC collect_post->hplc plot_data Plot GABA concentration over time hplc->plot_data statistical_analysis Perform statistical analysis plot_data->statistical_analysis

In Vivo Microdialysis Workflow

Materials:

  • Rodents (rats or mice)

  • This compound

  • Anesthetics

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system for GABA analysis

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period and then collect several baseline dialysate samples.

  • Guvacine Administration: Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose(s).

  • Post-Injection Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period after guvacine administration.

  • Sample Analysis: Analyze the concentration of GABA in the collected dialysate samples using a suitable method, typically HPLC with fluorescence or electrochemical detection.

  • Data Analysis: Express the post-injection GABA concentrations as a percentage of the baseline levels. Plot the change in GABA concentration over time for each dose of guvacine.

In Vivo: Behavioral Assessment

This protocol provides a general framework for assessing the behavioral effects of this compound in rodents. The specific behavioral test will depend on the research question (e.g., locomotor activity, anxiety-like behavior, seizure susceptibility).

Materials:

  • Rodents (rats or mice)

  • This compound

  • Behavioral testing apparatus (e.g., open field arena, elevated plus maze, seizure induction chamber)

  • Video tracking software (optional)

Procedure:

  • Habituation: Habituate the animals to the testing room and apparatus for a sufficient period before the experiment to reduce novelty-induced stress.

  • Guvacine Administration: Administer this compound or vehicle control at various doses.

  • Behavioral Testing: At a predetermined time after injection, place the animal in the testing apparatus and record the relevant behavioral parameters for a set duration.

  • Data Analysis: Quantify the behavioral measures and compare the effects of different doses of guvacine to the vehicle control group using appropriate statistical tests. Plot the dose-response relationship for the observed behavioral changes.

References

Troubleshooting & Optimization

Guvacine hydrobromide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of guvacine hydrobromide. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use in a laboratory setting.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may face when dissolving and handling this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation upon dissolution in aqueous buffer (e.g., PBS) - Low intrinsic solubility: Guvacine, as a weak base, has pH-dependent solubility. At neutral or near-neutral pH, its solubility can be limited. - Buffer components: Certain ions in the buffer may interact with this compound, leading to precipitation. - Temperature: Lower temperatures can decrease solubility.- Adjust pH: Prepare the solution in a slightly acidic buffer (e.g., pH 5.0-6.0) to increase the solubility of the ionized form. Neutralize to the desired experimental pH just before use, if necessary. - Use a different buffer system: If precipitation persists, consider using a buffer with different ionic components. - Gentle warming: Warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound.
Cloudiness or incomplete dissolution in DMSO - Moisture in DMSO: Commercially available DMSO can absorb moisture from the air, which can reduce the solubility of some compounds.- Use fresh, anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO. - Warm gently: If cloudiness appears, gentle warming of the DMSO solution may help.
Crystallization of the solution upon storage - Supersaturation: The initial solution may have been prepared at a concentration above its solubility limit at the storage temperature. - Temperature fluctuations: Changes in temperature during storage (e.g., freeze-thaw cycles) can induce crystallization.- Prepare fresh solutions: For optimal results, it is best to prepare this compound solutions fresh for each experiment. - Store at a consistent temperature: If short-term storage is necessary, maintain the solution at a constant temperature. For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Inconsistent experimental results - Solution instability: this compound in aqueous solutions may degrade over time, especially at non-optimal pH or temperature.[2][3] - Inaccurate concentration: Incomplete dissolution can lead to a lower actual concentration than intended.- Verify solution stability: If using stored solutions, perform a quality control check (e.g., HPLC) to confirm the concentration and purity. - Ensure complete dissolution: Before use, visually inspect the solution for any particulate matter. If necessary, vortex and gently warm to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is commonly used. A solubility of 16 mg/mL in DMSO has been reported for the hydrochloride salt, which is structurally similar.[4] For aqueous experiments, sterile water or a suitable buffer can be used, though at lower concentrations.

Q2: What is the aqueous solubility of this compound?

Q3: How does pH affect the solubility of this compound?

A3: Guvacine is a weak base. In acidic conditions, it will be protonated and exist in its more soluble ionized form. As the pH increases towards and beyond its pKa, the proportion of the less soluble, un-ionized form will increase, which can lead to precipitation. Therefore, for aqueous solutions, a slightly acidic pH may be preferable for achieving higher concentrations.

Q4: How should I store this compound solutions?

A4: For long-term storage, it is recommended to store this compound as a dry powder at -20°C.[1] If you need to store a stock solution in DMSO, it should be stored in tightly sealed aliquots at -80°C to minimize degradation and moisture absorption.[1] Aqueous solutions are best prepared fresh for each experiment to avoid potential degradation over time.

Q5: Can I filter-sterilize this compound solutions?

A5: Yes, solutions of this compound can be filter-sterilized for use in cell culture or other sterile applications. Use a 0.22 µm syringe filter that is compatible with your chosen solvent (e.g., a PTFE filter for DMSO-based solutions or a PES filter for aqueous solutions).

Data Presentation

Table 1: Solubility and Inhibitory Concentrations of Guvacine Salts

CompoundSolventSolubilityTargetIC₅₀Reference
Guvacine HydrochlorideDMSO16 mg/mL (97.79 mM)Human GAT-114 µM[4]
Rat GAT-139 µM[4]
Rat GAT-258 µM[4]
Human GAT-3119 µM[4]
Rat GAT-3378 µM[4]
Human BGT-11870 µM[4]
Guvacine (free base)WaterSoluble (specific value not reported)--[4]
100% AlcoholAlmost insoluble--[4]
EtherAlmost insoluble--[4]
ChloroformAlmost insoluble--[4]
BenzeneAlmost insoluble--[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-weighing: In a fume hood, carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 2.08 mg of this compound (Molecular Weight: 208.05 g/mol ).

  • Dissolution: Add the weighed powder to a sterile polypropylene tube. Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.

  • Gentle Warming (if necessary): If any particulate matter remains, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C.[1]

Visualizations

GABA_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds Inhibitory_signal Inhibitory Signal (Hyperpolarization) GABA_receptor->Inhibitory_signal Activates Guvacine Guvacine Guvacine->GAT1_pre Inhibits

Caption: GABA Transporter (GAT1) Signaling Pathway and the inhibitory action of Guvacine.

Experimental_Workflow start Start weigh Weigh Guvacine Hydrobromide Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution warm Warm Gently (37°C) check_dissolution->warm No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes warm->vortex store Store at -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution in DMSO.

Troubleshooting_Logic start Precipitation Issue with Guvacine HBr solvent_check What is the solvent? start->solvent_check aqueous_path Aqueous Buffer solvent_check->aqueous_path Aqueous dmso_path DMSO solvent_check->dmso_path DMSO ph_check Is the pH neutral or basic? aqueous_path->ph_check dmso_quality_check Is the DMSO anhydrous and fresh? dmso_path->dmso_quality_check adjust_ph Lower pH to slightly acidic (5.0-6.0) ph_check->adjust_ph Yes warm_aqueous Warm gently to 37°C ph_check->warm_aqueous No end_success Solution Clear adjust_ph->end_success warm_aqueous->end_success end_fail Still Precipitated (Consider lower concentration) warm_aqueous->end_fail use_fresh_dmso Use fresh, anhydrous DMSO dmso_quality_check->use_fresh_dmso No warm_dmso Warm gently dmso_quality_check->warm_dmso Yes use_fresh_dmso->warm_dmso warm_dmso->end_success warm_dmso->end_fail

References

Technical Support Center: Guvacine Hydrobromide In Vitro Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Guvacine hydrobromide in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Guvacine is an alkaloid originally found in the Areca nut that functions as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2] It selectively binds to presynaptic GABA reuptake transporters, preventing the reuptake of GABA from the synaptic cleft and thereby increasing the concentration of GABA available to bind to postsynaptic receptors.[3][4] Guvacine does not have a significant affinity for GABA receptors themselves.[3][4][5]

Q2: What are the typical effective concentrations for in vitro experiments?

The effective concentration of this compound is dependent on the specific GABA transporter isoform being targeted and its species of origin. IC50 values, the concentration required to inhibit 50% of the transporter activity, serve as a good starting point for determining experimental concentrations.

Q3: How should I prepare and store this compound?

This compound is soluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, buffered aqueous solution (e.g., PBS or cell culture medium) and then dilute it to the final desired concentration. One supplier notes solubility in DMSO up to 16 mg/mL (97.79 mM), but also cautions that moisture-absorbing DMSO can reduce solubility, advising the use of fresh DMSO.[1] Stock solutions should be stored according to the manufacturer's recommendations, typically frozen at -20°C or -80°C for long-term storage.

Q4: Is Guvacine selective for a specific GABA transporter?

Guvacine exhibits modest selectivity for different GABA transporters. It is most potent as an inhibitor of GAT-1 and less effective against GAT-2 and GAT-3.[1][2] This is important to consider when working with cell lines or tissues that express multiple GAT isoforms.

Data Summary

Table 1: Inhibitory Potency (IC50) of Guvacine on GABA Transporters
TransporterSpeciesIC50 Value (µM)
GAT-1Human14
GAT-1Rat39
GAT-2Rat58
GAT-3Human119
GAT-3Rat378
BGT-3Human1870

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Troubleshooting Guide

Problem: I am not observing the expected inhibition of GABA uptake.

  • Solution 1: Concentration Optimization: Your concentration of this compound may be too low. Consult the IC50 values in Table 1 to ensure your working concentration is appropriate for the GAT isoforms in your experimental system. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line or preparation.

  • Solution 2: Transporter Expression: Confirm that your chosen in vitro model (e.g., cell line, synaptosomes) expresses the target GABA transporter (preferably GAT-1 for highest sensitivity to Guvacine). Low or absent transporter expression will result in a lack of inhibitory effect.

  • Solution 3: Compound Integrity: Ensure that your this compound stock solution has been prepared and stored correctly to prevent degradation. If in doubt, prepare a fresh stock solution.

  • Solution 4: Assay Conditions: The inhibitory potency of Guvacine can be influenced by incubation conditions.[6] For instance, the presence of other substances that interact with GABA transporters, such as β-alanine, can affect the observed inhibitory potency.[6] Review your assay buffer composition and incubation times.

Problem: I am observing significant cytotoxicity or a decrease in cell viability.

  • Solution 1: Determine the Cytotoxic Threshold: High concentrations of any compound can induce cytotoxicity. It is crucial to perform a cell viability assay to determine the concentration range where this compound is non-toxic to your cells. Assays such as MTT, XTT, or resazurin reduction can be used to assess metabolic activity, which is an indicator of cell viability.[7][8]

  • Solution 2: Reduce Incubation Time: Shorten the exposure time of the cells to this compound. It may be possible to observe GABA uptake inhibition within a shorter timeframe that does not lead to significant cell death.

  • Solution 3: Multiplex Assays: When possible, combine your primary functional assay with a cytotoxicity assay to simultaneously measure the desired inhibitory effect and any off-target cytotoxic effects. This provides a more complete picture of the compound's activity.

Experimental Protocols

Protocol 1: GABA Uptake Inhibition Assay in HEK293 Cells

This protocol is adapted for a 96-well plate format and is based on methodologies for assessing GABA transporter activity.[9]

  • Cell Plating: Plate HEK293 cells (or another suitable cell line expressing the GAT of interest) in a 96-well plate at a density of 50,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a 10X stock solution of this compound at various concentrations in assay buffer.

    • Prepare a solution of radiolabeled GABA (e.g., [3H]GABA) mixed with unlabeled GABA in assay buffer.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the this compound solutions to the appropriate wells and incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the [3H]GABA/GABA solution to all wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. The optimal time should be determined empirically to be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the log of the Guvacine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Cell Plating: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (the solvent used to dissolve the Guvacine) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[7]

    • Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

    • Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

Visualizations

Mechanism of Action of Guvacine cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake GABA_synapse->GAT1 GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Postsynaptic_effect Inhibitory Signal GABA_receptor->Postsynaptic_effect Guvacine Guvacine Guvacine->GAT1 Inhibits

Caption: Mechanism of Guvacine Action

General Experimental Workflow start Start: Hypothesis Formulation prep_cells Prepare and Plate Cells (e.g., HEK293, Neurons) start->prep_cells dose_response Determine Dose-Response (Guvacine Concentration Gradient) prep_cells->dose_response viability Parallel Assay: Cell Viability (e.g., MTT) dose_response->viability functional Primary Assay: GABA Uptake Inhibition dose_response->functional data_acq Data Acquisition (Plate Reader / Scintillation Counter) viability->data_acq functional->data_acq analysis Data Analysis (IC50 / Cytotoxicity %) data_acq->analysis conclusion Conclusion analysis->conclusion

Caption: General Experimental Workflow

Troubleshooting Logic box_node box_node start Unexpected Result? no_effect No/Low Inhibition? start->no_effect Yes high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity No check_conc Is Concentration > IC50? no_effect->check_conc run_viability Action: Run Viability Assay (e.g., MTT) high_cytotoxicity->run_viability check_transporter Cell Line Expresses Target GAT? check_conc->check_transporter Yes increase_conc Action: Increase Concentration & Perform Dose-Response check_conc->increase_conc No check_compound Compound Degraded? check_transporter->check_compound Yes validate_cell_line Action: Validate GAT Expression (e.g., qPCR, Western Blot) check_transporter->validate_cell_line No fresh_stock Action: Prepare Fresh Stock check_compound->fresh_stock Yes reduce_conc_time Action: Reduce Concentration or Incubation Time run_viability->reduce_conc_time

Caption: Troubleshooting Logic Flowchart

References

Guvacine Hydrobromide Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Guvacine hydrobromide solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound as a dry powder is stable under recommended storage conditions.[1] For long-term storage, it is advisable to keep the powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Specific temperature recommendations can be found in the table below.

2. How should I prepare and store stock solutions of this compound?

For experimental use, it is common to prepare a concentrated stock solution in a suitable solvent. While Guvacine hydrochloride is known to be soluble in water, many suppliers provide stability data for solutions in dimethyl sulfoxide (DMSO).[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]

3. What is the stability of this compound solutions at different temperatures?

The stability of this compound in solution is highly dependent on the solvent and storage temperature. For solutions prepared in DMSO, specific stability data is available from various suppliers. The stability in aqueous solutions is less well-documented, and it is recommended to prepare fresh aqueous solutions for experiments or conduct a stability assessment for long-term storage.

4. What are the known incompatibilities of this compound?

This compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[1] Contact with these substances should be avoided to prevent degradation of the compound.

Data Presentation: Storage and Stability of Guvacine Solutions

FormSolventStorage TemperatureStability DurationReference
PowderN/A-20°C3 years[3]
PowderN/A4°C2 years[3]
Solutionin solvent-80°C1 year[2]
Solutionin solvent-20°C1 month[2]
Solutionin solvent-80°C3 months[3]
Solutionin solvent-20°C2 weeks[3]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause 1: Solution Degradation. this compound solutions, especially in aqueous buffers, may degrade over time, particularly if not stored properly.

    • Troubleshooting Step: Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[2][3] Consider performing a stability check of your solution using a method like HPLC.

  • Possible Cause 2: Incorrect pH of the experimental buffer. The activity of Guvacine, a GABA uptake inhibitor, can be influenced by pH.

    • Troubleshooting Step: Verify the pH of your experimental buffer. Ensure it is within the optimal range for your specific assay and the target GABA transporters.

  • Possible Cause 3: Presence of incompatible substances. As mentioned in the FAQs, strong acids, bases, or oxidizing/reducing agents can degrade this compound.[1]

    • Troubleshooting Step: Review the composition of your experimental medium for any potentially incompatible components.

Issue 2: Precipitation observed in my this compound solution.

  • Possible Cause 1: Low Solubility in the Chosen Solvent. While Guvacine hydrochloride is reported to have good water solubility, the hydrobromide salt's solubility might differ, especially at high concentrations or in specific buffers.[3]

    • Troubleshooting Step: Try preparing a more dilute solution. If using a buffer, check for potential salt effects that might reduce solubility. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.

  • Possible Cause 2: Freeze-thaw cycles. Repeated freezing and thawing of stock solutions can lead to precipitation of the compound.

    • Troubleshooting Step: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[2]

Issue 3: Unexpected or paradoxical effects observed in neuronal preparations (e.g., excitation instead of inhibition).

  • Possible Cause 1: Experimental Artifacts in Slice Preparations. In damaged neurons, such as those in brain slice preparations, the intracellular chloride concentration can be altered, leading to a depolarizing and seemingly excitatory effect of GABAergic compounds.[2]

    • Troubleshooting Step: Be cautious when interpreting results from slice preparations. Consider using alternative models like intact hippocampal preparations to confirm your findings.[2]

  • Possible Cause 2: GABA Transporter Reversal. Under conditions of high intracellular sodium and depolarization, GABA transporters can operate in reverse, leading to non-vesicular GABA release.[4] This could complicate the interpretation of results when using a GABA uptake inhibitor like Guvacine.

    • Troubleshooting Step: Be aware of the experimental conditions that might favor transporter reversal, such as high extracellular potassium.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Materials: this compound powder, sterile deionized or distilled water, sterile microcentrifuge tubes, and a calibrated balance.

  • Procedure: a. Tare a sterile microcentrifuge tube on the balance. b. Carefully weigh the desired amount of this compound powder into the tube. c. Add the required volume of sterile water to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat. e. Store the stock solution in aliquots at -20°C or -80°C for long-term storage. For immediate use in aqueous buffers, it is recommended to prepare it fresh.

Protocol 2: General Protocol for a Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][5][6][7][8]

  • Objective: To evaluate the stability of this compound in aqueous solution under various stress conditions.

  • Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), a calibrated pH meter, a temperature-controlled oven, a photostability chamber, and an HPLC system with a suitable detector (e.g., UV).

  • Procedure: a. Prepare an aqueous solution of this compound at a known concentration (e.g., 1 mg/mL). b. Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). c. Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. d. Oxidative Degradation: Add H₂O₂ to the solution to achieve a final concentration of 3%. Keep at room temperature for a defined period. e. Thermal Degradation: Store the aqueous solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period. f. Photolytic Degradation: Expose the aqueous solution to light in a photostability chamber according to ICH Q1B guidelines. g. Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

G cluster_storage Solution Preparation and Storage cluster_experiment Experimental Use Powder Guvacine HBr Powder Stock Prepare Stock Solution (e.g., in DMSO or Water) Powder->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage Dilute Dilute to Working Concentration in Buffer Storage->Dilute Assay Perform Experiment Dilute->Assay G cluster_degradation Potential Degradation Pathways Guvacine Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid) Hydrolysis Hydrolysis (Acid/Base catalysis) Guvacine->Hydrolysis Oxidation Oxidation Guvacine->Oxidation Decarboxylation Decarboxylation (Heat) Guvacine->Decarboxylation Product1 Ring Opening Products Hydrolysis->Product1 Product2 Oxidized Derivatives Oxidation->Product2 Product3 Decarboxylated Product Decarboxylation->Product3 G cluster_protocol Stability Testing Workflow Start Prepare Guvacine HBr Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Guvacine & Degradants Analyze->Data Evaluate Evaluate Stability & Degradation Profile Data->Evaluate

References

potential off-target effects of Guvacine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Guvacine hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Guvacine is a competitive inhibitor of GABA transporters (GATs), preventing the reuptake of the neurotransmitter GABA from the synaptic cleft.[1] This leads to an increase in the extracellular concentration of GABA and enhances GABAergic neurotransmission. It has been shown to inhibit rat GAT-1, GAT-2, and GAT-3.[2]

Q2: Does this compound interact with GABA receptors?

No, studies have shown that Guvacine has no significant affinity for GABA receptors.[1] Its primary action is focused on the inhibition of GABA transporters.

Q3: What are the known off-target effects of this compound?

The most well-documented off-target effect of Guvacine is the inhibition of β-alanine uptake. While its primary targets are the GABA transporters, researchers should be aware of this cross-reactivity in their experiments. Comprehensive screening against a broader panel of receptors and transporters is not extensively reported in publicly available literature.

Q4: Is Guvacine selective for specific GABA transporter subtypes?

Guvacine exhibits modest selectivity for different GABA transporter subtypes. For instance, it has a higher potency for human GAT-1 and rat GAT-1 and GAT-2 compared to human GAT-3 and BGT-3.[3]

Quantitative Data Summary

The following table summarizes the inhibitory potency of Guvacine against various GABA transporters.

TransporterSpeciesIC50 (μM)
GAT-1Human14[3]
GAT-1Rat39[2][3]
GAT-2Rat58[2][3]
GAT-3Human119[3]
GAT-3Rat378[2][3]
BGT-1Human1870[3]

Experimental Protocols

[³H]GABA Uptake Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of this compound on GABA uptake in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the GABA transporter of interest (e.g., hGAT-1)

  • Cell culture medium (e.g., DMEM)

  • Krebs-Henseleit buffer (KHB) or similar physiological salt solution

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Culture the transporter-expressing cells in appropriate medium until they reach the desired confluency.

  • Plating: Seed the cells into 96-well microplates and allow them to adhere overnight.

  • Washing: Gently wash the cells once with room temperature KHB.

  • Incubation with Inhibitor: Add 50 µL of KHB containing various concentrations of this compound to the wells. For determining non-specific uptake, use a known potent GAT inhibitor. For total uptake, add buffer without any inhibitor.

  • Initiation of Uptake: Add 50 µL of KHB containing a fixed concentration of [³H]GABA (e.g., 10 nM) to each well to initiate the uptake.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-3 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells twice with 100 µL of ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Signal Insufficient washingIncrease the number and volume of washes with ice-cold buffer after incubation with [³H]GABA.
Non-specific binding of [³H]GABA to the plate or cellsPre-coat the plates with a blocking agent (e.g., polyethyleneimine). Include a control with a saturating concentration of a known GAT inhibitor to define non-specific binding accurately.
Contamination of [³H]GABA stockFilter the [³H]GABA stock solution before use.
Low Signal/No Uptake Low transporter expression in cellsVerify transporter expression using a validated method (e.g., Western blot, qPCR). Use a cell line with confirmed high-level expression.
Inactive transporterEnsure proper cell handling and culture conditions. Avoid excessive passaging of the cell line.
Incorrect buffer compositionVerify the ionic composition and pH of the uptake buffer, as GATs are sodium and chloride-dependent.
Suboptimal incubation time or temperatureOptimize the incubation time and temperature for the specific cell line and transporter being used.
High Variability Between Replicates Inconsistent cell numbers per wellEnsure even cell seeding and check for uniform cell monolayer confluency before the assay.
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent dispensing of reagents.
Temperature fluctuationsMaintain a consistent temperature throughout the assay, especially during the incubation steps.
Edge effects in the microplateAvoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (Transporter-expressing cells) plating Cell Plating (96-well plate) cell_culture->plating washing1 Wash Cells (KHB) plating->washing1 add_inhibitor Add this compound washing1->add_inhibitor add_radioligand Add [³H]GABA add_inhibitor->add_radioligand incubation Incubate add_radioligand->incubation washing2 Terminate Uptake (Wash with cold KHB) incubation->washing2 cell_lysis Cell Lysis washing2->cell_lysis scintillation Scintillation Counting cell_lysis->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

Caption: Experimental workflow for a [³H]GABA uptake inhibition assay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT GABA Transporter (GAT) GABA_synapse->GAT GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_presynaptic GABA GAT->GABA_presynaptic Reuptake Guvacine Guvacine Hydrobromide Guvacine->GAT Inhibition

Caption: Mechanism of this compound action at the GABAergic synapse.

References

preventing Guvacine hydrobromide precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guvacine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in buffer solutions, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the hydrobromide salt of Guvacine, a natural alkaloid found in the areca nut. Its primary mechanism of action is the competitive inhibition of the Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT-1).[1][2] By blocking GAT-1, this compound increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[1] This makes it a valuable tool for studying the GABAergic system and for the development of therapeutics targeting neurological and psychiatric disorders.[1][3]

Q2: I am observing precipitation when dissolving this compound in my buffer. What are the common causes?

A2: Precipitation of this compound in buffer solutions can be attributed to several factors:

  • pH of the Buffer: Guvacine is an amine and its solubility is pH-dependent. At a pH close to its pKa (Strongest Basic pKa: 9.77), its solubility in aqueous solutions can decrease, leading to precipitation.[4]

  • Buffer Concentration and Composition: High concentrations of certain buffer salts can lead to "salting out," where the solubility of the compound is reduced. The specific ions in the buffer can also interact with this compound, affecting its solubility.

  • Temperature: Temperature can influence solubility. While heating can sometimes help dissolve a compound, cooling the solution may cause it to precipitate out, especially if it is supersaturated.

  • Improper Dissolution Technique: Adding the entire amount of solid to the buffer at once without proper mixing can lead to the formation of clumps that are difficult to dissolve, which can be mistaken for precipitation.

Q3: What is the recommended storage condition for this compound solutions?

A3: To ensure stability and prevent degradation or precipitation, it is recommended to store stock solutions of this compound at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to visually inspect for any signs of precipitation before use.

Troubleshooting Guides

Issue: this compound Precipitates Upon Addition to Buffer

This is a common issue that can disrupt experimental workflows. Follow these troubleshooting steps to address it:

1. Verify Buffer pH and Compound pKa:

  • Explanation: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution relative to its pKa values. Guvacine has a carboxylic acid group (pKa ~3.57) and an amino group (pKa ~9.77).[4] It is most soluble when the amino group is protonated (at pH < 9.77) and the carboxylic acid is deprotonated (at pH > 3.57).

  • Recommendation: Ensure your buffer pH is within a range where this compound is expected to be soluble. A pH range of 4 to 8 is generally a safe starting point. If you are working close to the pKa of the amino group, consider adjusting the pH of your buffer.

2. Optimize Dissolution Protocol:

  • Explanation: The method of dissolving the compound can significantly impact its solubility.

  • Recommendation: Instead of adding the entire amount of solid this compound to the buffer at once, try the following step-by-step protocol:

    • Weigh the desired amount of this compound powder.

    • Add a small amount of high-purity water (e.g., Milli-Q or equivalent) to the powder to create a concentrated slurry.

    • Gently vortex or sonicate the slurry to ensure the powder is well-wetted.

    • Gradually add your buffer to the slurry while continuously mixing until the desired final concentration is reached.

    • Visually inspect the solution for any undissolved particles. If necessary, brief sonication in a water bath can aid dissolution.

3. Adjust Buffer Concentration:

  • Explanation: High ionic strength from concentrated buffers can decrease the solubility of small molecules.

  • Recommendation: If you are using a high-concentration buffer, try reducing the concentration to the lowest level that still provides adequate buffering capacity for your experiment.

4. Consider Temperature Effects:

  • Explanation: While heating can aid in dissolving some compounds, it can also lead to degradation. Conversely, some compounds are more soluble at lower temperatures.

  • Recommendation: Attempt to dissolve the this compound at room temperature first. If solubility is still an issue, you can try gentle warming (e.g., to 37°C). However, be mindful of potential degradation and always bring the solution back to your experimental temperature and check for precipitation before use.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Phosphate-Buffered Saline (PBS) pH 7.4

This protocol is designed to minimize the risk of precipitation.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 208.05 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Wetting: Add a small volume of high-purity water to the powder (e.g., 10-20% of the final volume).

  • Create a Slurry: Gently vortex the tube to create a uniform slurry. Ensure there are no dry clumps of powder.

  • Gradual Addition of Buffer: Slowly add the PBS (pH 7.4) in small increments to the slurry while continuously vortexing.

  • Final Volume Adjustment: Once the majority of the buffer has been added and the solid appears to be dissolved, add the remaining buffer to reach the final desired volume.

  • Final Dissolution Check: Vortex the solution thoroughly. If any visible particles remain, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Sterile Filtration (Optional): For cell culture experiments, sterile-filter the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Data Presentation

Table 1: Physicochemical Properties of Guvacine

PropertyValueSource
Molecular FormulaC₆H₉NO₂PubChem
Molecular Weight127.14 g/mol PubChem
pKa (Strongest Acidic)3.57DrugBank
pKa (Strongest Basic)9.77DrugBank
Water SolubilitySolublePubChem

Visualizations

Signaling Pathway of GAT-1 Inhibition by Guvacine

GAT1_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA in Synaptic Vesicle GAD->GABA_vesicle Synthesizes GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GABA Transporter 1 (GAT-1) Guvacine Guvacine Guvacine->GAT1 Inhibits GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds Inhibition Neuronal Inhibition GABA_receptor->Inhibition Leads to

Caption: Inhibition of GAT-1 by Guvacine increases synaptic GABA levels.

Experimental Workflow for Preparing this compound Solution

Guvacine_Prep_Workflow start Start weigh Weigh Guvacine Hydrobromide Powder start->weigh add_water Add small amount of pure water weigh->add_water create_slurry Vortex to create slurry add_water->create_slurry add_buffer Gradually add buffer with continuous mixing create_slurry->add_buffer check_dissolution Visually inspect for undissolved particles add_buffer->check_dissolution sonicate Sonicate in water bath (optional) check_dissolution->sonicate Particles remain sterile_filter Sterile filter (optional) check_dissolution->sterile_filter Fully dissolved sonicate->sterile_filter aliquot Aliquot into single-use volumes sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for dissolving this compound.

Logical Relationship of Factors Affecting Precipitation

Precipitation_Factors precipitation This compound Precipitation ph Buffer pH near pKa ph->precipitation concentration High Buffer Concentration concentration->precipitation temperature Low Temperature temperature->precipitation technique Improper Dissolution Technique technique->precipitation

Caption: Key factors that can lead to this compound precipitation.

References

dealing with low signal in Guvacine hydrobromide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guvacine hydrobromide assays. If you are experiencing low signal or other issues with your experiments, please consult the guides below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyridine alkaloid found in the Areca nut.[1][2][3] It functions as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) uptake by binding to GABA transporters (GATs).[1][2] This inhibition leads to an increase in the extracellular concentration of GABA. Guvacine displays modest selectivity for different GAT subtypes.[4][5]

Q2: Which GABA transporters does this compound inhibit?

This compound inhibits GAT-1, GAT-2, and GAT-3.[6][7][8] The inhibitory potency (IC50) varies across different species and transporter subtypes.

Q3: What are the common types of assays used to study this compound?

Common assays include:

  • GABA Uptake Assays: Directly measuring the inhibition of radiolabeled GABA uptake into cells or synaptosomes.

  • Radioligand Binding Assays: Using a radiolabeled ligand that binds to GABA transporters to determine the binding affinity of Guvacine.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): To measure the concentration of GABA in extracellular fluid or microdialysates, reflecting the in-vivo or in-vitro effect of Guvacine.[12]

  • Electrophysiological Assays: Measuring changes in neuronal activity resulting from increased GABAergic tone due to GAT inhibition.

Q4: I am not seeing a significant signal in my assay. What are the potential general causes?

Low or no signal in biological assays can stem from various factors, including problems with reagents, assay conditions, or the detection method itself.[13] Specific issues could range from incorrect buffer composition to degraded reagents or improper instrument settings.

Troubleshooting Guide for Low Signal

Low signal is a common issue in assays involving neurotransmitter transporters. This guide provides a structured approach to identifying and resolving the root cause of a weak signal in your this compound experiments.

Section 1: Reagent and Sample Integrity
Potential Problem Possible Cause Recommended Solution
Degraded this compound Improper storage (e.g., exposure to light, moisture, or incorrect temperature).Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment.
Inactive Biological System (Cells/Synaptosomes) Poor cell health, low passage number, or improper preparation of synaptosomes.Ensure cells are healthy and within the optimal passage number range. For synaptosomes, use a validated and consistent preparation protocol.
Low Affinity of Guvacine for the Transporter The specific GAT subtype being assayed has a naturally low affinity for Guvacine.Refer to published IC50 values to ensure you are using an appropriate concentration range for the target transporter. Consider using a positive control with higher affinity.
Issues with Radiolabeled Substrate (e.g., [3H]GABA) Degradation of the radiolabel due to age or improper storage.Check the expiration date of the radiolabeled compound. Store it as recommended by the supplier, typically at low temperatures and protected from light.
Section 2: Assay Conditions and Protocol
Potential Problem Possible Cause Recommended Solution
Suboptimal Incubation Time Incubation time is too short for Guvacine to bind to the transporter or for sufficient uptake of the substrate to occur.Optimize the incubation time by performing a time-course experiment.[14]
Incorrect Incubation Temperature The temperature is too low, reducing transporter activity, or too high, causing protein denaturation.Ensure the incubation is performed at the optimal temperature for the specific cell type or preparation, typically 37°C for mammalian systems.
Inappropriate Buffer Composition The pH, ionic strength, or presence of interfering substances in the buffer is affecting transporter function.Use a buffer system known to be compatible with GAT activity (e.g., Krebs-Ringer-HEPES). Ensure the pH is stable throughout the experiment.
Insufficient Substrate Concentration The concentration of the substrate (e.g., GABA) is too low, leading to a minimal signal-to-noise ratio.Optimize the substrate concentration. It should be close to the Km value for the transporter to ensure adequate uptake for detection.
Section 3: Detection and Measurement
Potential Problem Possible Cause Recommended Solution
Low Instrument Sensitivity The detector (e.g., scintillation counter, HPLC detector) is not sensitive enough to measure the low levels of signal.Ensure the instrument is properly calibrated and maintained. For radioligand assays, increase the counting time.[9] For HPLC, consider using a more sensitive detector or a derivatization agent to enhance the signal.[12]
High Background Signal Non-specific binding of the radioligand or interference from other compounds in the sample is masking the specific signal.[9]Include appropriate controls to measure and subtract the background signal. For binding assays, use a non-specific binding control (e.g., a high concentration of a non-labeled ligand). For HPLC, optimize the separation method to remove interfering peaks.
Quenching (for Scintillation Counting) Substances in the sample are interfering with the emission of light from the scintillant.Use a scintillation cocktail that is resistant to quenching by your sample matrix. Perform a quench curve analysis to correct for any quenching effects.

Experimental Protocols

Protocol 1: [3H]GABA Uptake Assay in Cultured Cells
  • Cell Culture: Plate cells expressing the GABA transporter of interest (e.g., GAT-1) in a 24-well plate and grow to confluence.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add 450 µL of KRH buffer containing different concentrations of this compound or vehicle control to each well. Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing [3H]GABA (final concentration ~10-50 nM) to each well to initiate the uptake.

  • Incubation: Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the solution and wash the cells three times with 1 mL of ice-cold KRH buffer to stop the uptake.

  • Cell Lysis: Add 500 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition versus the log concentration of Guvacine.

Protocol 2: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target GABA transporter.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., Tris-HCl)

    • This compound at various concentrations

    • Radioligand (e.g., [3H]tiagabine for GAT-1) at a fixed concentration (near its Kd)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the Ki value.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds Postsynaptic_effect Inhibitory Postsynaptic Potential (IPSP) GABA_receptor->Postsynaptic_effect Activates Guvacine Guvacine Guvacine->GAT1 Inhibits

Caption: Mechanism of action of Guvacine.

Experimental_Workflow start Start: Prepare Cells/Membranes pre_incubation Pre-incubate with Guvacine start->pre_incubation add_substrate Add Radiolabeled Substrate (e.g., [3H]GABA) pre_incubation->add_substrate incubation Incubate for Uptake/Binding add_substrate->incubation stop_reaction Stop Reaction (Wash with Cold Buffer) incubation->stop_reaction lysis_or_filtration Cell Lysis or Filtration stop_reaction->lysis_or_filtration measurement Measure Radioactivity (Scintillation Counting) lysis_or_filtration->measurement analysis Data Analysis (IC50/Ki Determination) measurement->analysis

Caption: General workflow for this compound assays.

Troubleshooting_Logic start Low Signal Detected check_reagents Check Reagent Integrity (Guvacine, Cells, Radiolabel) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Assay Protocol (Times, Temps, Buffers) protocol_ok Protocol Followed? check_protocol->protocol_ok check_instrument Verify Instrument Settings (Calibration, Sensitivity) instrument_ok Instrument OK? check_instrument->instrument_ok reagents_ok->check_protocol Yes remake_reagents Remake Fresh Reagents reagents_ok->remake_reagents No protocol_ok->check_instrument Yes optimize_protocol Optimize Protocol Steps protocol_ok->optimize_protocol No consult_expert Consult Instrument Specialist instrument_ok->consult_expert No problem_solved Problem Likely Resolved instrument_ok->problem_solved Yes

Caption: Troubleshooting logic for low signal issues.

References

Guvacine Hydrobromide Degradation & Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guvacine hydrobromide. The content is designed to address specific issues encountered during stability studies, degradation product analysis, and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is guvacine and why are its degradation products a concern?

A: Guvacine is a pyridine alkaloid found in the Areca nut, known primarily as a specific GABA uptake inhibitor.[1][2][3] As with any active pharmaceutical ingredient (API), its degradation products must be identified and characterized to ensure the safety, efficacy, and stability of a potential drug product. Regulatory bodies like the ICH require forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6]

Q2: What are the likely degradation pathways for this compound based on its structure?

A: this compound possesses a tetrahydropyridine ring, a secondary amine, and a carboxylic acid. Based on these functional groups, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or nitrone.[7][8] The tetrahydropyridine ring could also undergo dehydrogenation to form dihydropyridine or pyridine analogs.

  • Thermal Degradation: As a hydrobromide salt of an alkaloid, thermal stress may lead to various reactions, including decarboxylation (loss of CO2) from the carboxylic acid group.[9][10]

  • Photodegradation: Pyridine alkaloids can undergo complex photochemical reactions, including oxidation, dimerization, or isomerization upon exposure to light.

  • Acid/Base Stress: While the core structure is relatively stable to hydrolysis, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, though this is less common than oxidation or thermal degradation for this type of structure.

Q3: Which analytical techniques are most suitable for detecting this compound and its degradants?

A: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for separating the parent drug from its degradation products. Due to the polar nature of guvacine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase (RP-C18) chromatography, which may show poor retention.[11][12][13][14] A UV detector (like a Diode Array Detector, DAD) is typically used for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying and characterizing unknown degradation products.[1][15][16][17] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, provides accurate mass data to help determine the elemental composition of degradants.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the complete structural elucidation of isolated degradation products.[18]

Troubleshooting Guides

Guide 1: Conducting Forced Degradation Studies

Problem: How do I design and execute a forced degradation study for this compound?

Solution: Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[5] The goal is typically to achieve 5-20% degradation of the API.[19][20]

Experimental Protocols:

Stress ConditionProtocolNeutralization/Quenching
Acid Hydrolysis Reflux guvacine HBr solution (e.g., 1 mg/mL in water or methanol/water) with 0.1M to 1M HCl at 60-80°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).[15]Cool the sample and neutralize with an equivalent amount of NaOH solution before HPLC analysis.
Base Hydrolysis Reflux guvacine HBr solution with 0.1M to 1M NaOH at 60-80°C. Collect samples at various time points.[15]Cool the sample and neutralize with an equivalent amount of HCl solution.
Oxidative Treat guvacine HBr solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Collect samples at various time points.[4]The reaction typically proceeds to completion or can be diluted to quench. No neutralization is usually needed.
Thermal Expose solid guvacine HBr powder to dry heat (e.g., 80-105°C) in a calibrated oven.[9]Dissolve the solid sample in the mobile phase or a suitable solvent for analysis.
Photolytic Expose solid powder and solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[15]Analyze directly. Run a dark control sample in parallel.
Guide 2: HPLC Method Development & Troubleshooting

Problem: I am having trouble with the HPLC analysis of my stressed this compound samples. Common issues include poor peak shape, no retention, or co-eluting peaks.

Solution: Guvacine is a small, polar molecule, which presents challenges for traditional reversed-phase HPLC.[12][21] A systematic approach is needed to develop a robust, stability-indicating method.

Guide 3: Characterizing Unknown Degradation Products

Problem: My chromatogram shows several new peaks after a stress study. How do I identify what they are?

Solution: Structural elucidation is a multi-step process combining data from various analytical techniques.[1][15]

Data Interpretation Example (Hypothetical):

If an unknown peak is detected with a mass increase of +16 Da compared to guvacine, this strongly suggests an oxidation event. MS/MS fragmentation can then be used to pinpoint the location of the oxygen atom (e.g., on the nitrogen to form an N-oxide).

Data Presentation

When reporting results from a forced degradation study, a clear summary table is essential for comparing data across different conditions.

Table 1: Summary of Forced Degradation Results for this compound (Lot #XXXX)

Stress ConditionDuration% Assay of Guvacine HBr% Individual Degradants% Total DegradantsMass Balance (%)Observations
Control (Unstressed) 0 hrs99.8RRT 0.85: 0.150.2100.0-
0.1M HCl, 60°C 8 hrs92.5RRT 1.20: 3.17.399.8Major degradant at RRT 1.20
0.1M NaOH, 60°C 8 hrs95.1RRT 0.92: 2.54.899.9Major degradant at RRT 0.92
3% H₂O₂, RT 24 hrs88.3RRT 1.15: 8.911.599.8Significant degradation observed
Thermal, 105°C 48 hrs98.2RRT 1.35: 0.81.699.8Minor degradation
Photolytic (ICH Q1B) -97.9RRT 1.15: 1.22.099.9Same primary degradant as oxidation

RRT = Relative Retention Time Mass Balance = [% Assay] + [% Total Degradants][5]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Guvacine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Guvacine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound is a water-soluble compound[1][2]. While this property is advantageous for dissolution, it often correlates with poor membrane permeability, which is a significant barrier to oral absorption. The hydrophilic nature of this compound may limit its ability to passively diffuse across the lipid-rich intestinal epithelium. Additionally, like many amine-containing compounds, it may be a substrate for efflux transporters that actively pump the drug out of intestinal cells and back into the lumen, further reducing its absorption.

Q2: What are the most promising general strategies for improving the bioavailability of a water-soluble, poorly permeable compound like this compound?

For compounds with these characteristics, the primary strategies focus on overcoming the permeability barrier. These include:

  • Prodrug Approaches: Modifying the Guvacine molecule to create a more lipophilic derivative (a prodrug) that can more easily cross the intestinal membrane.[3][4] Once absorbed, the prodrug is designed to be metabolized back into the active Guvacine.

  • Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, nanoparticles, or nanoemulsions can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.[5]

  • Use of Permeation Enhancers: Co-administering this compound with substances that temporarily and reversibly alter the permeability of the intestinal epithelium can increase its absorption.

Q3: Are there any known transporters involved in the absorption or efflux of Guvacine?

While specific transporters for Guvacine have not been definitively identified in the provided search results, its structure as a GABA analogue suggests it may interact with amino acid or neurotransmitter transporters.[1][2][6][7][8][9][10] It is also plausible that it could be a substrate for efflux transporters like P-glycoprotein (P-gp), which are known to transport a wide range of xenobiotics out of cells.[11]

Troubleshooting Guides

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration in Animal Models.

Possible Causes:

  • Poor membrane permeability.

  • Efflux by intestinal transporters.

  • Rapid metabolism (first-pass effect).

  • Instability in the gastrointestinal tract.

Troubleshooting Steps:

  • Assess Intrinsic Permeability:

    • Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). A low Papp value would confirm poor intrinsic permeability.

  • Investigate Efflux Transporter Involvement:

    • In the Caco-2 assay, include a known P-gp inhibitor (e.g., verapamil). A significant increase in the basolateral to apical transport of Guvacine in the presence of the inhibitor would suggest it is a substrate for P-gp.

  • Evaluate Pre-systemic Metabolism:

    • Incubate this compound with liver microsomes to assess its metabolic stability. Rapid degradation would indicate a high first-pass metabolism.

  • Examine Formulation Strategy:

    • If permeability is the primary issue, consider developing a lipophilic prodrug or a nanoformulation to enhance absorption.

    • If efflux is significant, co-administration with a safe and effective efflux pump inhibitor could be explored.

Problem 2: A Prodrug of Guvacine Shows Good In Vitro Permeability but Poor In Vivo Bioavailability.

Possible Causes:

  • Incomplete conversion of the prodrug to the active Guvacine in vivo.

  • Rapid metabolism of the prodrug before it can be converted to Guvacine.

  • Instability of the prodrug in the gastrointestinal environment.

Troubleshooting Steps:

  • Assess Prodrug Conversion:

    • Incubate the prodrug with plasma and liver homogenates to confirm its conversion to Guvacine and determine the rate of conversion.

  • Evaluate Prodrug Metabolism:

    • Use liver microsomes to assess the metabolic stability of the prodrug itself. If the prodrug is rapidly metabolized to inactive compounds, its design may need to be modified.

  • Determine GI Stability:

    • Assess the stability of the prodrug in simulated gastric and intestinal fluids. Degradation in these fluids would prevent it from reaching the intestinal wall for absorption.

  • Analyze Plasma Samples:

    • After oral administration of the prodrug, analyze plasma samples for both the prodrug and Guvacine concentrations over time. This will provide a clear picture of the absorption of the prodrug and its conversion to the active compound.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Aqueous Solution50 ± 120.5 ± 0.1150 ± 355 ± 1.5
Nanoemulsion250 ± 451.0 ± 0.3950 ± 12030 ± 4.2
Lipophilic Prodrug400 ± 601.5 ± 0.41800 ± 21060 ± 7.8

Disclaimer: The data presented in this table are for illustrative purposes only and are not based on actual experimental results for this compound, as such data is not publicly available. These values are intended to demonstrate how to present and compare pharmacokinetic data for different formulations.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay for this compound

Objective: To assess the intestinal permeability of this compound and investigate the potential involvement of efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study (Apical to Basolateral):

    • Add this compound solution (e.g., 10 µM) to the apical (donor) side of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.

  • Efflux Study (Basolateral to Apical):

    • Add this compound solution to the basolateral side and collect samples from the apical side at the same time points.

  • Inhibitor Study: Repeat the permeability and efflux studies in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to assess the role of this efflux pump.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and in the presence and absence of the inhibitor.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles and oral bioavailability of different this compound formulations.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Group 1: this compound in an aqueous solution (control).

    • Group 2: this compound nanoemulsion.

    • Group 3: Lipophilic prodrug of Guvacine in a suitable vehicle.

    • Group 4 (IV): this compound in saline for intravenous administration (to determine absolute bioavailability).

  • Dosing: Administer the oral formulations via oral gavage at a dose of 10 mg/kg. Administer the IV formulation via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Guvacine (and the prodrug, if applicable) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay formulation_decision Formulation Strategy solubility->formulation_decision High Solubility permeability Caco-2 Permeability permeability->formulation_decision Low Permeability metabolism Microsomal Stability metabolism->formulation_decision Metabolic Stability prodrug Prodrug Synthesis pk_study Pharmacokinetic Study in Rats prodrug->pk_study nano Nanoformulation nano->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability formulation_decision->prodrug Enhance Permeability formulation_decision->nano Protect & Enhance Uptake prodrug_activation prodrug Lipophilic Prodrug of Guvacine absorption Intestinal Absorption prodrug->absorption Passive Diffusion circulation Systemic Circulation absorption->circulation metabolism Enzymatic Cleavage (e.g., by esterases) circulation->metabolism guvacine Active Guvacine metabolism->guvacine excretion Excretion guvacine->excretion troubleshooting_flow start Low In Vivo Bioavailability Observed check_permeability Assess Caco-2 Permeability start->check_permeability check_efflux Investigate Efflux (with inhibitor) check_permeability->check_efflux High low_perm Low Permeability Confirmed check_permeability->low_perm Low check_metabolism Evaluate Microsomal Stability check_efflux->check_metabolism No high_efflux High Efflux Ratio check_efflux->high_efflux Yes low_stability Low Metabolic Stability check_metabolism->low_stability Low develop_prodrug Develop Prodrug low_perm->develop_prodrug develop_nano Develop Nanoformulation low_perm->develop_nano use_inhibitor Co-administer Efflux Inhibitor high_efflux->use_inhibitor modify_structure Modify Chemical Structure low_stability->modify_structure

References

Validation & Comparative

comparative analysis of Guvacine and CI-966 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Guvacine and CI-966 as GABA Uptake Inhibitors

This guide provides a detailed comparative analysis of Guvacine and CI-966, two inhibitors of the γ-aminobutyric acid (GABA) transporters. The focus is on their respective efficacy, potency, selectivity, and clinical outcomes, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[1] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.[1]

Guvacine is a natural alkaloid found in the nut of Areca catechu[2][3][4]. It acts as a GABA uptake inhibitor but has not progressed to approved clinical use and remains an experimental drug.[5][6] In contrast, CI-966 is a potent, synthetic, and selective GAT-1 inhibitor that was developed for its potential as an anticonvulsant and anxiolytic.[7][8] Despite promising preclinical data, its development was halted due to severe adverse effects observed in early human trials.[8]

Mechanism of Action

Both Guvacine and CI-966 exert their effects by blocking GABA transporters, primarily GAT-1, which is the most abundant GABA transporter in the brain. By inhibiting the reuptake of GABA from the synaptic cleft, these compounds prolong the presence of GABA, leading to an overall enhancement of inhibitory signaling at GABA receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Presynaptic Terminal GABA_synapse GABA Presynaptic->GABA_synapse GABA_vesicle GABA Vesicles GABA_vesicle->Presynaptic Release GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to Postsynaptic Postsynaptic Neuron GABA_receptor->Postsynaptic Inhibitory Signal Inhibitor Guvacine or CI-966 Inhibitor->GAT1 Blocks cluster_workflow In Vitro GABA Uptake Assay Workflow A Prepare synaptosomes or cells expressing GATs B Add radio-labeled [3H]GABA and varying concentrations of Guvacine or CI-966 A->B C Incubate at controlled temperature to allow uptake B->C D Terminate uptake by rapid filtration and washing C->D E Measure intracellular radioactivity via scintillation counting D->E F Calculate % inhibition and determine IC50 value E->F cluster_CI966 CI-966 Development Pathway cluster_Guvacine Guvacine Development Pathway C1 High Potency & Selectivity (Preclinical) C2 Good In Vivo Efficacy (Animal Models) C1->C2 C3 Phase I Clinical Trials C2->C3 C4 Severe Psychiatric Adverse Effects C3->C4 C5 Development Halted C4->C5 G1 Lower Potency & Selectivity (Preclinical) G2 Limited In Vivo Efficacy (Animal Models) G1->G2 G3 Remains Experimental Drug G2->G3

References

Assessing the Reproducibility of Guvacine Hydrobromide Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Guvacine hydrobromide, a potent GABA uptake inhibitor, with its key alternatives. This document synthesizes experimental data to assess the reproducibility of its effects and offers detailed protocols for key assays.

Guvacine, an alkaloid derived from the areca nut, functions as an inhibitor of GABA transporters (GATs), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. This mechanism has made it a subject of interest for its potential therapeutic effects, particularly in the realm of epilepsy and other neurological disorders characterized by an imbalance in GABAergic neurotransmission. This guide will delve into the quantitative data available for this compound and its structural and functional analogs—Arecaidine, Nipecotic acid, and Tiagabine—to provide a clear comparison of their potency and selectivity. Furthermore, detailed experimental protocols for assessing the effects of these compounds are provided to aid in the design and replication of studies.

Comparative Analysis of GABA Uptake Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of this compound and its alternatives against various GABA transporters. The data has been compiled from multiple sources to provide an overview of the reported efficacy and to highlight the variability across different experimental setups, which is crucial for assessing reproducibility.

CompoundTargetSpeciesIC50 (µM)Reference
This compound rat GAT-1Rat39[1][2]
rat GAT-2Rat58[1][2]
rat GAT-3Rat378[1][2]
human GAT-1Human14[3][4]
human GAT-3Human119[3][4]
human BGT-1Human1870[3][4]
Nipecotic acid mouse GAT-1Mouse2.6[5]
mouse GAT-2Mouse310[5]
mouse GAT-3Mouse29[5]
mouse GAT-4Mouse16[5]
human GAT-1Human8[6][7]
rat GAT-2Rat38[6][7]
human GAT-3Human106[6][7]
human BGT-1Human2370[6][7]
Tiagabine GAT-1-0.067 (in vivo)[8]
human GAT-1Human-Selective
mouse GAT-1Mouse0.8[9]
mGAT2Mouse300[9]
mGAT3Mouse>300[9]
mGAT4Mouse800[9]
Arecaidine --GABA uptake inhibitorStructural analog to Guvacine

Note on Reproducibility: The IC50 values for this compound show some variability between studies and species. For instance, the IC50 for GAT-1 is reported as 39 µM in rats and 14 µM in humans. This highlights the importance of consistent experimental conditions when comparing data across different studies. Factors such as the specific cell line or tissue preparation, radioligand concentration, and incubation parameters can all influence the measured potency. For a thorough assessment of reproducibility, it is recommended to consult multiple primary research articles and consider the specific methodologies employed.

Experimental Protocols

To facilitate the reproducible assessment of this compound and its alternatives, detailed protocols for two key experimental assays are provided below.

[³H]GABA Uptake Assay in Cultured Cells

This protocol is designed to measure the inhibition of GABA uptake into cultured cells expressing specific GABA transporters.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., HEK293-hGAT-1)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Unlabeled GABA

  • Test compounds (this compound, alternatives) dissolved in appropriate vehicle

  • Scintillation fluid

  • Microplate scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate the cells in 96-well plates at a density that allows them to reach ~90% confluency on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and a range of concentrations of unlabeled GABA for determining non-specific uptake.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Add assay buffer containing the test compound or vehicle to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. c. Initiate the uptake by adding a mixture of [³H]GABA (at a final concentration close to its Km) and unlabeled GABA to each well. d. Incubate for a short period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent). g. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Determine the non-specific uptake by measuring the radioactivity in the presence of a high concentration of unlabeled GABA (e.g., 1 mM). b. Subtract the non-specific uptake from all other measurements to obtain the specific uptake. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This in vivo protocol is used to assess the anticonvulsant effects of GABA reuptake inhibitors.

Materials:

  • Male adult mice (e.g., C57BL/6J)

  • Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)

  • Test compounds (this compound, alternatives) dissolved in an appropriate vehicle

  • Vehicle control (e.g., saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental environment for at least one hour before the experiment.

  • Drug Administration: a. Divide the mice into groups (vehicle control, and different doses of the test compound). A typical group size is 8-10 mice. b. Administer the test compound or vehicle via i.p. injection at a specific time before PTZ administration (e.g., 30 minutes).

  • Induction of Seizures: a. Inject PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.

  • Observation: a. Immediately after PTZ injection, place each mouse in an individual observation chamber. b. Observe the mice continuously for 30 minutes. c. Record the latency to the first myoclonic jerk and the first generalized clonic seizure. d. Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis: a. Compare the seizure latencies and seizure scores between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). b. Determine the dose at which the compound significantly protects against PTZ-induced seizures (e.g., ED50).

Visualizing the Mechanism of Action

To understand the context of this compound's action, it is essential to visualize the GABAergic synapse and the role of GABA transporters.

GABAergic Synapse Signaling Pathway

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell cluster_inhibitors Inhibitors Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT-1 GAT2 GAT-2 GABA_cleft->GAT1 Reuptake GABA_cleft->GAT2 Reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds to GAT3 GAT-3 GABA_cleft->GAT3 Reuptake Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Guvacine Guvacine Guvacine->GAT1 Guvacine->GAT2 Guvacine->GAT3 Arecaidine Arecaidine Arecaidine->GAT1 Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Tiagabine Tiagabine Tiagabine->GAT1

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake via GATs.

Experimental Workflow for Assessing Anticonvulsant Effectsdot

Anticonvulsant_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A1 Acclimatize Mice B1 Administer Drug/Vehicle (i.p.) A1->B1 A2 Prepare Drug Solutions (Guvacine, Alternatives, Vehicle) A2->B1 A3 Prepare PTZ Solution B3 Induce Seizures with PTZ (i.p.) A3->B3 B2 Wait for Pre-treatment Time (e.g., 30 min) B1->B2 B2->B3 B4 Observe and Score Seizures (Latency, Severity) B3->B4 C1 Record Seizure Latencies and Scores B4->C1 C2 Statistical Comparison (vs. Vehicle Control) C1->C2 C3 Determine ED50 C2->C3

References

Guvacine Hydrobromide: A Comparative Guide to its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Guvacine hydrobromide, a key inhibitor of γ-aminobutyric acid (GABA) transporters. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a vital resource for researchers in neuroscience and drug development.

Introduction

Guvacine is a naturally occurring alkaloid found in the nut of Areca catechu. It is a structural analogue of GABA and is known to inhibit GABA transporters (GATs), thereby increasing the extracellular concentration of GABA and potentiating GABAergic neurotransmission. This guide focuses on the selectivity and cross-reactivity of this compound, providing a comparative analysis with other GABA uptake inhibitors.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the inhibitory potency (IC50) of this compound and its key comparator, Nipecotic acid, against various GABA transporter subtypes. All data is derived from in vitro studies.

Table 1: Inhibitory Potency (IC50) of this compound against Rat GABA Transporters

Transporter SubtypeIC50 (µM)
GAT-139[1]
GAT-258[1]
GAT-3378[1]

Table 2: Comparative Inhibitory Potency (IC50/Ki) of GABA Uptake Inhibitors against Murine and Human GABA Transporters

CompoundTransporter SubtypeSpeciesIC50/Ki (µM)
Guvacine GAT-1Rat39 (IC50)[1]
GAT-2Rat58 (IC50)[1]
GAT-3Rat378 (IC50)[1]
(R)-Nipecotic Acid mGAT1Murine14.4 (Ki)[2]
Tiagabine hGAT-1Human0.07 (IC50)[3]
NNC-711 hGAT-1Human0.04 (IC50)[3]
SK&F 89976A GAT-1Rat~0.2 (IC50)

Note: The species and assay conditions can influence the absolute values. This table is intended for comparative purposes.

Cross-Reactivity Profile

A critical aspect of a compound's pharmacological profile is its selectivity. Based on available literature, Guvacine demonstrates a high degree of selectivity for GABA transporters.

  • GABA Receptors: Studies have consistently shown that Guvacine has no significant affinity for postsynaptic GABA-A or GABA-B receptors[4]. This indicates that its mechanism of action is primarily through the inhibition of GABA reuptake, rather than direct receptor modulation.

  • Monoamine Transporters: There is a notable lack of publicly available data from comprehensive screening studies evaluating the cross-reactivity of this compound against a broad panel of other neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This represents a significant data gap in the pharmacological profiling of this compound. Researchers are encouraged to perform such studies to fully characterize its selectivity.

Experimental Protocols

The following is a detailed protocol for a [³H]-GABA uptake inhibition assay, a standard method for determining the inhibitory potency of compounds against GABA transporters.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of [³H]-GABA uptake into cells expressing a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • Cell line stably expressing the GABA transporter of interest (e.g., HEK293-hGAT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-GABA (radioligand)

  • Unlabeled GABA

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Nipecotic acid)

  • Scintillation fluid

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Cell Culture: Culture the HEK293-hGAT-1 cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compound and the positive control in assay buffer. Prepare a solution of [³H]-GABA and unlabeled GABA in assay buffer at the desired final concentration.

  • Assay: a. Wash the cells twice with PBS. b. Add the assay buffer containing the various concentrations of the test compound or control to the wells and pre-incubate for 10-20 minutes at room temperature. c. Initiate the uptake by adding the [³H]-GABA solution to all wells. d. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent). b. Transfer the lysate to scintillation vials. c. Add scintillation fluid to each vial. d. Measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of an established inhibitor) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the action of this compound.

GAT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA GAT1 GAT-1 GABA->GAT1 Reuptake GABA_in GABA (intracellular) GAT1->GABA_in Guvacine Guvacine Hydrobromide Guvacine->GAT1 Inhibition

Caption: Mechanism of action of this compound on the GAT-1 transporter.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293-hGAT-1) start->cell_culture plating Plate Cells in 96-well plate cell_culture->plating pre_incubation Pre-incubate with Guvacine HBr plating->pre_incubation uptake Add [³H]-GABA (Initiate Uptake) pre_incubation->uptake wash Wash with ice-cold PBS uptake->wash lysis Cell Lysis wash->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Caption: Experimental workflow for a [³H]-GABA uptake inhibition assay.

Logical_Relationship Guvacine This compound GAT_Inhibitor GABA Transporter Inhibitor Guvacine->GAT_Inhibitor is a GABA_Receptor_Ligand GABA Receptor Ligand Guvacine->GABA_Receptor_Ligand is not a Monoamine_Transporter_Inhibitor Monoamine Transporter Inhibitor Guvacine->Monoamine_Transporter_Inhibitor is not known to be a GAT1 GAT-1 GAT_Inhibitor->GAT1 targets GAT2 GAT-2 GAT_Inhibitor->GAT2 targets GAT3 GAT-3 GAT_Inhibitor->GAT3 targets

Caption: Logical relationship of this compound's known and unknown targets.

References

Guvacine Hydrobromide: A Comparative Guide to Specificity in GABA Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Guvacine hydrobromide as a γ-aminobutyric acid (GABA) reuptake inhibitor. By comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers in neuroscience and drug discovery.

Introduction to this compound

Guvacine is a natural alkaloid found in the areca nut, and its hydrobromide salt is commonly used in research as a competitive inhibitor of GABA transporters (GATs).[1] By blocking these transporters, Guvacine increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic neurotransmission. Its primary targets are the plasma membrane GABA transporters GAT-1, GAT-2, and GAT-3.[2]

Comparative Analysis of Inhibitor Specificity

The specificity of a GABA reuptake inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and undesirable side effects. This section compares the in vitro potency and selectivity of this compound with other commonly used GAT inhibitors.

On-Target Potency

The following table summarizes the inhibitory activity (IC50 values) of this compound and selected alternative compounds against different GABA transporter subtypes. Lower IC50 values indicate higher potency.

CompoundGAT-1 (human) IC50 (µM)GAT-1 (rat) IC50 (µM)GAT-2 (rat) IC50 (µM)GAT-3 (rat) IC50 (µM)BGT-1 (human) IC50 (µM)
Guvacine HBr 14[2]39[2]58[2]378[2]1870[2]
Tiagabine 0.07----
Nipecotic Acid -~10---
SKF 89976A 0.4----

Data for Tiagabine, Nipecotic Acid, and SKF 89976A are presented for comparative context and may be from different experimental sources.

Off-Target Activity Profile

A critical aspect of specificity is the lack of activity at other relevant biological targets. Guvacine has been reported to have no significant affinity for GABA receptors, which are the direct downstream targets of GABA.[1] This is a key advantage in isolating the effects of GAT inhibition.

Experimental Protocols

The data presented in this guide are typically generated using two key types of in vitro assays: GABA uptake inhibition assays and radioligand binding assays.

GABA Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter.

General Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably or transiently expressing the human or rat GAT-1, GAT-2, or GAT-3 transporter.

  • Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Wash the cells with an appropriate assay buffer and then incubate them with varying concentrations of the test compound (e.g., this compound) for a predetermined period at room temperature.

  • GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well and incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for transporter-mediated uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Objective: To determine the binding affinity (Ki) of a test compound for a specific GABA transporter.

General Protocol:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target GABA transporter. This is typically done through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]Nipecotic acid or a specific high-affinity ligand for the GAT subtype), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using rapid filtration through a glass fiber filter.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GABA_neurotransmitter GABA GABA_vesicle->GABA_neurotransmitter Releases GAT GABA Transporter (GAT) GAT->GABA_vesicle Recycles GABA_neurotransmitter->GAT Reuptake by GABA_receptor GABA Receptor GABA_neurotransmitter->GABA_receptor Binds to Ion_channel Cl- Channel GABA_receptor->Ion_channel Activates Inhibition Inhibition Ion_channel->Inhibition Leads to Inhibition Guvacine Guvacine HBr Guvacine->GAT Inhibits

Caption: Mechanism of GABAergic neurotransmission and the inhibitory action of this compound on GABA transporters (GATs).

Specificity_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Test_Compound Test Compound (e.g., Guvacine HBr) Primary_Assay Primary Target Assay (GABA Uptake Inhibition) Test_Compound->Primary_Assay Binding_Assay Binding Affinity Assay (Radioligand Displacement) Test_Compound->Binding_Assay Off_Target_Screen Off-Target Screening (Receptor/Transporter Panel) Test_Compound->Off_Target_Screen IC50_Determination IC50 Determination (On-Target Potency) Primary_Assay->IC50_Determination Ki_Calculation Ki Calculation (Binding Affinity) Binding_Assay->Ki_Calculation Selectivity_Profile Selectivity Profile (Comparison of IC50/Ki values) Off_Target_Screen->Selectivity_Profile IC50_Determination->Selectivity_Profile Ki_Calculation->Selectivity_Profile Specificity_Validation Validation of Specificity Selectivity_Profile->Specificity_Validation

Caption: Experimental workflow for validating the specificity of a GABA reuptake inhibitor like this compound.

Conclusion

This compound is a moderately potent inhibitor of GABA transporters, exhibiting a degree of selectivity for GAT-1 and GAT-2 over GAT-3 and BGT-1. Its key advantage lies in its demonstrated lack of significant affinity for GABA receptors, which simplifies the interpretation of experimental results by isolating the effects of GABA reuptake inhibition. For researchers investigating the roles of specific GABA transporters, more selective and potent alternatives like Tiagabine for GAT-1 may be preferable. However, this compound remains a valuable pharmacological tool for studying the broader consequences of inhibiting GABA transport, provided its specificity profile is taken into consideration. Researchers should always consider conducting comprehensive in-house selectivity screening to fully characterize the activity of any pharmacological agent within their specific experimental context.

References

Safety Operating Guide

Safe Disposal of Guvacine Hydrobromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Guvacine hydrobromide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. The hydrochloride salt, a similar compound, is known to cause skin and serious eye irritation[2].

Required PPE:

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: Wear a lab coat or impervious clothing.

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator[3].

Ensure that an eyewash station and a safety shower are readily accessible[1][3]. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][4].

This compound Hazard Profile

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.H302P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.H400P273: Avoid release to the environment.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.H410P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must always comply with prevailing country, federal, state, and local regulations[1][3]. Never dispose of this chemical down the drain or in the regular trash[5].

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Type: Determine if the waste is solid (unused reagent, contaminated labware) or liquid (solutions containing this compound).

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid inadvertent reactions[6]. Use dedicated, properly labeled hazardous waste containers.

  • Solid Waste Disposal:

    • Carefully transfer any unused or expired solid this compound into a designated hazardous waste container.

    • Collect any items contaminated with solid this compound (e.g., weighing paper, gloves, pipette tips) and place them in the same container.

    • Ensure the container is clearly labeled "Hazardous Waste: this compound" and includes the relevant hazard pictograms.

  • Liquid Waste Disposal:

    • Collect all aqueous and solvent-based solutions containing this compound in a sealable, chemical-resistant hazardous waste container.

    • Do not mix with incompatible waste streams[7].

    • Label the container clearly with its full chemical contents, including "this compound," solvents, and their approximate concentrations.

  • Empty Container Disposal:

    • A container that held this compound is considered hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol) that can dissolve the compound[7][8].

    • Crucially, collect all three rinsates and add them to your liquid hazardous waste container for this compound[7][8].

    • Once triple-rinsed, deface or remove the original label from the container. It may then be disposed of as regular laboratory glass or plastic waste, depending on local institutional policies[8][9].

  • Arrange for Pickup: Store the sealed and labeled hazardous waste containers in a designated, safe location. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an approved waste disposal plant[1].

Accidental Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Protect Yourself: Don full PPE before attempting to clean the spill.

  • Containment: Prevent the spill from spreading or entering drains[1].

  • Cleanup:

    • For solid spills , carefully sweep or scoop the material into a hazardous waste container.

    • For liquid spills , absorb the solution with an inert, non-combustible material like diatomite or universal binders[1].

    • Place the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol or a suitable detergent solution[1]. Collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_type cluster_spill cluster_form cluster_actions cluster_end start Identify Guvacine Hydrobromide Waste is_spill Accidental Spill? start->is_spill waste_type Determine Waste Form is_spill->waste_type No spill_ppe 1. Don Full PPE is_spill->spill_ppe Yes solid_waste Solid Waste (Reagent, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container spill_contain 2. Contain Spill (Prevent entry to drains) spill_ppe->spill_contain spill_collect 3. Collect Spill Material (Absorb liquid / Sweep solid) spill_contain->spill_collect spill_dispose 4. Place in Hazardous Waste Container spill_collect->spill_dispose contact_ehs Store Safely & Contact EHS for Professional Disposal spill_dispose->contact_ehs collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse 1. Triple-Rinse Container empty_container->triple_rinse collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate 2. Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container 3. Deface Label & Dispose of Clean Container collect_rinsate->dispose_container collect_rinsate->contact_ehs Rinsate

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.